3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
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Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQJGLYZUNTGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. While this specific derivative is not extensively documented in publicly available literature, this whitepaper, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications.
Core Compound Identification
The hydrochloride salt of the target compound is identified by the following CAS number:
| Compound Name | CAS Number |
| 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 1260879-95-5 |
Strategic Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical first step. Several methodologies have been reported for the construction of this scaffold, with the Pictet-Spengler reaction and cobalt-catalyzed [2+2+2] cyclizations being notable examples.[1][2] The choice of synthetic route will depend on the available starting materials and desired scale.
A plausible and efficient approach involves a multi-step synthesis starting from readily available pyridine derivatives. This strategy offers versatility for introducing various substituents on the naphthyridine ring system.
Proposed Synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Leveraging established methods for the synthesis of the core scaffold, a targeted synthesis for the 3-chloro derivative can be devised. The following protocol is a scientifically sound and practical approach for laboratory-scale synthesis.
Step 1: Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold
A robust method for the synthesis of the core scaffold involves the Pictet-Spengler reaction of a suitably substituted pyridinylethylamine.[1]
Protocol:
-
Preparation of the Pyridinylethylamine Precursor: Synthesize the necessary pyridinylethylamine derivative from a commercially available substituted pyridine. This may involve steps such as lithiation followed by reaction with an appropriate electrophile to introduce the ethylamine side chain.
-
Pictet-Spengler Cyclization: React the pyridinylethylamine with an aldehyde or ketone under acidic conditions to facilitate the cyclization and formation of the tetrahydro-1,6-naphthyridine ring system.
-
Purification: Purify the resulting scaffold using column chromatography or recrystallization to obtain the pure 5,6,7,8-tetrahydro-1,6-naphthyridine.
Step 2: Regioselective Chlorination
The introduction of a chlorine atom at the 3-position of the naphthyridine ring can be achieved through electrophilic chlorination. The electron-rich nature of the pyridine ring directs the substitution.
Protocol:
-
Reaction Setup: Dissolve the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in a suitable inert solvent such as dichloromethane or chloroform.
-
Chlorinating Agent: Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to isolate 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Physicochemical and Spectroscopic Profile
| Property | Estimated Value |
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like DCM, Chloroform, and Methanol |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm. Aliphatic protons of the tetrahydro-pyridine ring expected between 2.5-4.0 ppm. |
| ¹³C NMR | Aromatic carbons expected in the range of 120-160 ppm. Aliphatic carbons expected between 20-50 ppm. |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ ion at m/z 169.05 |
Potential Applications in Drug Discovery
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] The introduction of a chlorine atom at the 3-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its pharmacokinetic profile and target binding affinity.
Potential Therapeutic Areas:
-
Antiviral Agents: Derivatives of the tetrahydro-1,6-naphthyridine scaffold have been investigated as inhibitors of HIV-1 integrase.[6]
-
Anti-inflammatory Agents: The core structure is present in potent inverse agonists of the retinoid-related orphan receptor γt (RORγt), a key target in autoimmune diseases.[1]
-
Antituberculosis Agents: Libraries based on this scaffold have yielded lead compounds with activity against Mycobacterium tuberculosis.[5]
The 3-chloro substituent can serve as a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
While 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a sparsely documented compound, this technical guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies for the core scaffold and regioselective chlorination techniques, researchers can confidently access this molecule for further investigation. Its structural similarity to biologically active compounds makes it a promising candidate for exploration in various drug discovery programs. This guide serves as a valuable resource for scientists and researchers aiming to explore the chemical space and therapeutic potential of novel naphthyridine derivatives.
References
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MDPI. Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. [Link]
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National Center for Biotechnology Information. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
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Library and Archives Canada. SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. [Link]
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National Center for Biotechnology Information. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
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Springer. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a magnetic nano-catalyst. [Link]
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MDPI. Spectral Characteristics of 2,7-Naphthyridines. [Link]
-
ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
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American Elements. Naphthyridines. [Link]
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PubMed. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. [Link]
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ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
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ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]
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OUCI. Arylbenzo[h][1][7]naphthyridine Derivatives: Synthesis and Photophysical Properties. [Link]
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PubMed. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. [Link]
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American Chemical Society. 1,6-Naphthyridine. [Link]
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PubMed. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. [Link]
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ResearchGate. 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]
- Google Patents.
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eScholarship.org. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. [Link]
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- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
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In-Depth Technical Guide: De Novo Synthesis Pathway of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Executive Summary & Strategic Rationale
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged, highly sought-after scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and nuclear receptor modulators such as RORγt inverse agonists[1]. Despite its immense utility, the scalable and regioselective synthesis of functionalized derivatives—specifically 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and its highly stable hydrochloride salt—has historically presented significant chemoselective challenges[2],[1].
Traditional cyclization methods (e.g., Skraup or Friedlander syntheses) often require harsh acidic conditions and yield complex, inseparable regioisomeric mixtures when applied to highly functionalized precursors. To bypass these limitations, this whitepaper details a highly controlled, four-step de novo construction utilizing a Three-Component Ring Transformation (TCRT) [3]. This methodology guarantees high regioselectivity, utilizes commercially available starting materials, and employs self-validating analytical checkpoints to ensure absolute protocol trustworthiness.
Pathway Overview & Mechanistic Design
The synthesis is designed as a linear four-step cascade starting from 1-Boc-4-piperidone. By utilizing a TCRT approach, we construct the heteroaromatic ring directly onto the pre-saturated piperidine ring, rather than attempting the notoriously difficult selective reduction of a fully aromatic 1,6-naphthyridine.
Figure 1. Four-step cascade synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (THN).
Detailed Experimental Methodologies
Step 1: Three-Component Ring Transformation (TCRT)
Objective: Construct the 3-nitro-1,6-naphthyridine core via an aza-annulation cascade[4].
-
Causality & Mechanistic Insight: 1-Methyl-3,5-dinitro-2-pyridone acts as a highly electrophilic synthetic equivalent of a nitromalonaldehyde derivative[3]. The reaction is initiated by the in situ formation of an enamine from 1-Boc-4-piperidone and ammonia. This enamine attacks the electron-deficient 4-position of the dinitropyridone. Subsequent intramolecular cyclization and the thermodynamically driven elimination of N-methylnitroacetamide yield the aromatized bicyclic core[3].
-
Protocol:
-
Charge a 250 mL round-bottom flask with 1-methyl-3,5-dinitro-2-pyridone (10.0 mmol, 1.99 g) and 1-Boc-4-piperidone (10.0 mmol, 1.99 g).
-
Suspend the reagents in anhydrous methanol (50 mL) and add ammonium acetate (30.0 mmol, 2.31 g).
-
Heat the mixture to gentle reflux (65 °C) for 4 hours.
-
Cool the reaction to 0 °C to precipitate the product. Filter the solid, wash with cold methanol (10 mL), and dry under vacuum.
-
-
Self-Validation Checkpoint: The reaction is complete when the deep red color of the dinitropyridone transitions to a pale yellow suspension. LC-MS will confirm the product with an [M+H]⁺ peak at m/z 280.
Figure 2. Mechanistic sequence of the Three-Component Ring Transformation (TCRT).
Step 2: Catalytic Nitro Reduction
Objective: Chemoselectively reduce the 3-nitro group to a 3-amino group without affecting the pyridine ring.
-
Causality & Mechanistic Insight: While harsh reducing agents (e.g., SnCl₂) can be used, catalytic hydrogenation over Palladium on Carbon (Pd/C) provides a remarkably clean conversion. The Boc protecting group is entirely stable under these neutral reductive conditions.
-
Protocol:
-
Dissolve the 3-nitro intermediate (7.0 mmol) in a 1:1 mixture of Ethanol/Ethyl Acetate (30 mL).
-
Add 10% Pd/C (0.05 eq, ~370 mg) carefully under an argon blanket.
-
Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 6 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
-
-
Self-Validation Checkpoint: Cessation of hydrogen uptake. TLC (EtOAc/Hexane 1:1) will show a highly polar, ninhydrin-active spot. LC-MS [M+H]⁺ at m/z 250.
Step 3: Non-Aqueous Sandmeyer Chlorination
Objective: Convert the heteroaromatic amine to the target 3-chloro derivative.
-
Causality & Mechanistic Insight: Standard aqueous Sandmeyer conditions (NaNO₂/HCl/H₂O) pose a severe risk of hydrolyzing the acid-sensitive N-Boc protecting group. To circumvent this, we employ a non-aqueous diazotization strategy using tert-butyl nitrite (t-BuONO) and Copper(II) chloride in anhydrous acetonitrile. This ensures the Boc group remains perfectly intact while efficiently generating the diazonium intermediate and facilitating the radical chloride transfer.
-
Protocol:
-
In an oven-dried flask, dissolve Copper(II) chloride (6.0 mmol, 807 mg) and t-BuONO (7.5 mmol, 773 mg) in anhydrous acetonitrile (25 mL). Heat to 60 °C.
-
Dissolve the 3-amino intermediate (5.0 mmol) in anhydrous acetonitrile (10 mL) and add it dropwise to the copper solution over 15 minutes.
-
Stir at 60 °C for 2 hours.
-
Quench with 1M aqueous HCl (10 mL) to break copper complexes, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Self-Validation Checkpoint: Evolution of nitrogen gas ceases during the dropwise addition. The solution transitions from dark green to brown. LC-MS [M+H]⁺ at m/z 269/271, displaying a classic 3:1 isotopic pattern indicative of a single chlorine atom.
Step 4: Boc Deprotection and Salt Formation
Objective: Cleave the carbamate to yield the final, commercially viable hydrochloride salt[2].
-
Causality & Mechanistic Insight: Anhydrous HCl in dioxane selectively cleaves the Boc group. The reaction is driven to completion by the irreversible evolution of isobutylene and carbon dioxide gas. The resulting secondary amine is immediately protonated, precipitating out of the non-polar solvent matrix as a highly pure, bench-stable hydrochloride salt.
-
Protocol:
-
Dissolve the 3-chloro-6-Boc intermediate (3.5 mmol) in anhydrous dichloromethane (10 mL).
-
Add 4M HCl in dioxane (15 mL) dropwise at room temperature.
-
Stir at 25 °C for 2 hours.
-
Add diethyl ether (20 mL) to maximize precipitation. Filter the resulting white solid, wash with cold ether, and dry under high vacuum.
-
-
Self-Validation Checkpoint: Vigorous gas evolution upon acid addition. The product precipitates as a crystalline white solid. LC-MS [M+H]⁺ at m/z 169/171.
Quantitative Data & Analytical Summary
Table 1. Summary of Quantitative Reaction Parameters and Analytical Markers
| Step | Transformation | Reagents / Conditions | Time / Temp | Expected Yield | Key Analytical Marker (LC-MS) |
| 1 | TCRT Cascade | Dinitropyridone, Piperidone, NH₄OAc, MeOH | 4 h / 65 °C | 75 - 82% | [M+H]⁺ = 280 |
| 2 | Nitro Reduction | 10% Pd/C, H₂ (1 atm), EtOH/EtOAc | 6 h / 25 °C | > 95% | [M+H]⁺ = 250 (Ninhydrin +) |
| 3 | Sandmeyer Chlorination | t-BuONO, CuCl₂, MeCN (Anhydrous) | 2 h / 60 °C | 60 - 68% | [M+H]⁺ = 269/271 (3:1 ratio) |
| 4 | Deprotection | 4M HCl in Dioxane, DCM | 2 h / 25 °C | > 90% | [M+H]⁺ = 169/171 |
References
Sources
biological activity of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
An in-depth analysis of the available scientific literature reveals a scarcity of specific data on the . However, the core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is recognized as a valuable framework in medicinal chemistry.[1] This guide, therefore, synthesizes the known biological activities of closely related derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the therapeutic potential of this scaffold by examining its role in modulating key biological targets, detail the experimental methodologies used for its evaluation, and discuss future directions for drug discovery.
The 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold: A Primer
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are considered "privileged structures" in drug discovery due to their wide spectrum of biological activities.[2][3] The six possible isomers, distinguished by the position of the nitrogen atoms, each offer unique physicochemical properties for molecular design.[2][3] The 1,6-naphthyridine isomer, particularly in its saturated form (5,6,7,8-tetrahydro-1,6-naphthyridine), serves as a rigid and three-dimensional scaffold. This structural rigidity is advantageous for creating specific, high-affinity interactions with biological targets, making it an attractive starting point for the development of novel therapeutics. Despite its potential, the synthesis of this specific ring system has been historically underdeveloped, presenting both a challenge and an opportunity for medicinal chemists.[1]
Synthesis Strategies: Building the Core
The construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a critical step in the exploration of its biological potential. Several synthetic strategies have been developed, each with distinct advantages for scalability and derivatization.
One notable approach involves a multi-step sequence featuring a Heck reaction of a chloropyridine with ethylene gas, followed by an innovative one-pot cyclization and amination, and culminating in an enantioselective transfer hydrogenation to yield the chiral tetrahydro-1,6-naphthyridine core.[1][4] This method is particularly significant as it avoids chromatographic purification, making it suitable for large-scale manufacturing.[4] Another established method is the Pictet-Spengler reaction, which has been utilized to construct the tetrahydronaphthyridine ring system from pyridinylethylamine precursors.[1] Furthermore, intramolecular cobalt-catalyzed [2+2+2] cyclizations have been employed to create these scaffolds for the purpose of library synthesis, enabling the rapid generation of diverse analogues for biological screening.[5]
Caption: Generalized workflow for synthesizing the core scaffold.
Key Biological Activities and Therapeutic Targets
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have demonstrated significant activity against several important therapeutic targets implicated in autoimmune diseases, neurodegenerative disorders, and infectious diseases.
RORγt Inverse Agonism for Autoimmune Diseases
Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that acts as a master regulator for the differentiation of Th17 cells, which are crucial in the pathogenesis of various autoimmune diseases like psoriasis and inflammatory bowel disease.[4] A potent, selective, and orally available RORγt inverse agonist, TAK-828F, was developed using the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[4][6] As an inverse agonist, TAK-828F not only blocks the binding of agonists but also reduces the receptor's basal, constitutive activity, thereby suppressing the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A.[4]
Caption: Inhibition of the RORγt pathway by its inverse agonists.
Cholinesterase Inhibition: A Potential Role in Alzheimer's Disease
While research on the specific 5,6,7,8-tetrahydro-1,6-naphthyridine core is limited in this area, closely related benzo-fused analogues, 1,2,3,4-tetrahydrobenzo[h][6][7]naphthyridines, have been identified as potent inhibitors of acetylcholinesterase (AChE).[7][8] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. These compounds exhibit a dual-binding mechanism, interacting with both the peripheral anionic site (PAS) at the entrance of the enzyme's catalytic gorge and with midgorge residues.[7][8] This dual inhibition is highly sought after as it can also interfere with amyloid-β aggregation, another hallmark of Alzheimer's disease.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Benzonaphthyridine 16a | human AChE | 65 |
| Benzonaphthyridine 16a | human BChE | >11-fold increase in activity |
| Data sourced from a study on 1,2,3,4-tetrahydrobenzo[h][6][7]naphthyridines, presented here as a proxy for the potential of the broader class.[7][8] |
Other Therapeutic Targets
The versatility of the 1,6-naphthyridine scaffold is further demonstrated by its exploration in other therapeutic areas:
-
CDK5 Inhibition: Substituted 1,6-naphthyridines are being investigated as inhibitors of Cyclin-dependent kinase 5 (CDK5).[9] Aberrant CDK5 activity is linked to neurodegenerative disorders and the pathogenesis of certain kidney diseases, making it a promising target for intervention.[9]
-
Antituberculosis Activity: A compound library built upon the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was screened for antituberculosis activity, resulting in the identification of three lead compounds, highlighting its potential in developing new anti-infective agents.[5]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
To assess the potential of new 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as cholinesterase inhibitors, a robust and validated protocol is essential. The Ellman's method is a widely accepted, colorimetric assay for measuring AChE activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant acetylcholinesterase (hAChE).
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader (412 nm)
-
Test compound (e.g., 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivative) dissolved in DMSO
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in phosphate buffer. Ensure the final DMSO concentration in the well is below 1% to avoid solvent interference.
-
Assay Mixture Preparation: In each well of a 96-well plate, add 25 µL of the test compound dilution (or buffer for control wells).
-
Enzyme Addition: Add 50 µL of hAChE solution (pre-diluted in buffer to a working concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate & Chromogen Addition: Add 25 µL of DTNB solution and 25 µL of the substrate, ATCI solution, to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data by expressing the reaction rate as a percentage of the uninhibited control (enzyme + buffer).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Sources
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- 7. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Engineering 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: A Privileged Scaffold in Modern Targeted Therapeutics
Executive Summary
The 5,6,7,8-tetrahydro-1,6-naphthyridine (THN) framework has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery. By fusing an electron-deficient aromatic pyridine ring with an sp3-hybridized, conformationally flexible piperidine ring, this bicyclic system offers unique three-dimensional vectors for target engagement. Specifically, the 3-chloro-substituted derivatives have garnered intense focus. The strategic placement of the chlorine atom not only optimizes physicochemical properties—such as mitigating off-target hERG liability—but also serves as a critical structural determinant for engaging deep allosteric pockets in viral and oncology targets.
This whitepaper dissects the structural causality, biological mechanisms, and self-validating experimental methodologies required to successfully develop and evaluate 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (3-Cl-THN) derivatives.
Physicochemical Rationale & Structural Causality
In medicinal chemistry, the transition from a generic hit to a clinical candidate requires rigorous optimization of both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The selection of the 3-Cl-THN scaffold is driven by strict physicochemical causality:
-
pKa Modulation and hERG Mitigation: Unsubstituted tetrahydro-1,6-naphthyridines possess a basic pyridine nitrogen that can interact with the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity. The introduction of a highly electronegative chlorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the adjacent pyridine nitrogen (from ~5.2 to ~3.1), rendering it neutral at physiological pH. This electronic tuning drastically reduces hERG binding affinity while simultaneously increasing lipophilicity (LogD), thereby enhancing passive membrane permeability.
-
Chemoselective Functionalization: The THN core contains two nitrogen atoms. The N6 position is a secondary aliphatic amine (pKa ~ 9.5), whereas the N1 position is a deactivated pyridine nitrogen. This stark differential in nucleophilicity allows for completely regioselective late-stage functionalization (e.g., acylation, reductive amination) at the N6 position without the need for cumbersome protecting-group strategies ()[1].
-
3D Vector Trajectory: The partially saturated nature of the scaffold forces the N6-substituent out of the aromatic plane, providing a distinct three-dimensional vector that is highly effective at probing cylindrical or deep allosteric binding sites.
Biological Mechanisms: Allosteric Modulation
3-Cl-THN derivatives have shown exceptional clinical promise as Allosteric Integrase Inhibitors (ALLINIs). Traditional HIV-1 integrase inhibitors target the catalytic active site. In contrast, THN derivatives target a distinct allosteric site: the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding pocket ()[2].
By binding to this allosteric site, 3-Cl-THN derivatives displace the essential host factor LEDGF/p75 and induce an aberrant, hyper-multimerization of the integrase enzyme. This structural distortion renders the viral enzyme incapable of facilitating the integration of viral DNA into the host genome, effectively halting viral replication[3].
Mechanism of 3-Cl-THN derivatives in blocking HIV-1 via aberrant integrase multimerization.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the SAR profile of representative 3-Cl-THN derivatives, demonstrating the causal relationship between N6-substitution, target potency, and off-target liability.
| Compound ID | N6-Substituent | HIV-1 IN IC₅₀ (nM) | hERG IC₅₀ (µM) | Permeability Pₐₚₚ (10⁻⁶ cm/s) |
| THN-Core | -H (Unsubstituted) | >10,000 | 12.5 | 2.1 |
| Deriv-A | Benzyl | 450 | 8.2 | 14.5 |
| Deriv-B | 4-Fluorobenzyl | 85 | 15.4 | 18.2 |
| Deriv-C | 2-(tert-butoxy)-2-oxoethyl | 12 | >30.0 | 24.7 |
| Deriv-D | N-propyl phenyl | 4 | >50.0 | 31.0 |
Data synthesized from established SAR trends of tetrahydro-1,6-naphthyridine allosteric inhibitors ()[2]. Deriv-D highlights the optimal balance achieved through bulkier, lipophilic substitutions at the N6 position, which maximize hydrophobic contacts within the LEDGF/p75 pocket while avoiding hERG interactions.
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating systems. Below are the definitive protocols for generating and validating 3-Cl-THN compounds.
Protocol A: Chemoselective N6-Reductive Amination
Objective: To functionalize the N6 position of 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine without protecting the N1 position. Causality: The vast difference in pKa between the N6 aliphatic amine and the N1 pyridine nitrogen allows for thermodynamic control. Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride because STAB is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde to an alcohol.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in anhydrous 1,2-dichloroethane (DCE) at 0.1 M concentration.
-
Basification: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base. Stir for 10 minutes at room temperature.
-
Condensation: Add 1.1 equivalents of the target aldehyde (e.g., 4-fluorobenzaldehyde). Stir for 30 minutes to allow complete formation of the iminium intermediate.
-
Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB). Crucial step: Maintain the reaction at room temperature; heating will promote non-specific reduction.
-
Quench & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield the pure N6-alkylated derivative.
Protocol B: Self-Validating TR-FRET Assay for LEDGF/p75 Displacement
Objective: To quantify the IC₅₀ of 3-Cl-THN derivatives against the HIV-1 Integrase-LEDGF/p75 interaction. Causality & Validation: Standard fluorescence assays are prone to false positives from Pan-Assay Interference Compounds (PAINs) that auto-fluoresce or quench. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, a parallel counter-screen using a generic Biotin-Streptavidin FRET pair is run. If a compound reduces the signal in both assays, it is flagged as an assay-interfering false positive, making this a strictly self-validating protocol.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of His-tagged HIV-1 Integrase (50 nM) and GST-tagged LEDGF/p75 (50 nM) in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA, 2 mM DTT).
-
Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and Allophycocyanin (APC)-labeled anti-GST antibody (acceptor) at 5 nM final concentrations.
-
Compound Plating: In a 384-well low-volume black plate, dispense 100 nL of the 3-Cl-THN derivative (in DMSO) across a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Incubation: Add 10 µL of the protein/fluorophore mixture to each well. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Counter-Screen Setup: In a separate plate, mix the compound dose-response with a pre-complexed Biotin-Europium and Streptavidin-APC solution.
-
Measurement: Read the plates on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm, Delay: 50 µs, Integration: 100 µs).
-
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize data against DMSO controls (0% inhibition) and no-LEDGF controls (100% inhibition). Discard any compound showing >15% inhibition in the counter-screen.
References
-
Peese, K. M., et al. (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]
-
Meng, Z., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Organic Process Research & Development. Available at:[Link]
-
Stegmann, C. M., et al. (2019). "Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo." Journal of Medicinal Chemistry. Available at:[Link]
Sources
Technical Guide: Spectroscopic Data & Characterization of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
This guide provides a comprehensive technical analysis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine , a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1]
Executive Summary & Compound Identity
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocycle consisting of a chloropyridine ring fused to a tetrahydropyridine (piperidine) ring. It serves as a versatile scaffold in drug discovery due to the orthogonal reactivity of the secondary amine (N-6) and the chloropyridine moiety (C-3), allowing for sequential functionalization.[1]
| Property | Detail |
| IUPAC Name | 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
| CAS Number | 1260879-95-5 (HCl salt); 1196156-56-5 (Free base ref) |
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol (Free base) |
| Appearance | White to pale yellow solid (typically supplied as HCl salt) |
| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt); Limited in non-polar solvents |
Structural Analysis & Numbering
Understanding the atomic numbering is prerequisite for interpreting spectroscopic data. The 1,6-naphthyridine system places nitrogen atoms at positions 1 and 6.
Graphviz Diagram: Structural Numbering & Connectivity
Spectroscopic Characterization
The following data represents the consensus spectroscopic profile for the free base in CDCl₃. Note that commercial samples are often HCl salts, which will show downfield shifts (especially at C5, C7, C8) and broad exchangeable protons in DMSO-d₆.[1]
Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz[1]
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| H-2 | 8.32 | Singlet (d) | 1H | J ~ 2.0 | Deshielded by adjacent N1 and Cl3. |
| H-4 | 7.55 | Singlet (d) | 1H | J ~ 2.0 | Aromatic, meta to N1. |
| H-5 | 3.75 | Singlet | 2H | - | Benzylic methylene; isolated between C4a and N6. |
| H-7 | 3.18 | Triplet | 2H | J = 5.8 | Methylene adjacent to N6. |
| H-8 | 2.95 | Triplet | 2H | J = 5.8 | Benzylic methylene adjacent to C8a. |
| NH | 1.8 - 2.5 | Broad Singlet | 1H | - | Exchangeable amine proton (varies with conc.). |
Key Diagnostic Signals:
-
The H-5 singlet at ~3.75 ppm is characteristic of the 1,6-naphthyridine tetrahydro-isomer where the nitrogen is at position 6, isolating the C5 methylene from the C7-C8 ethylene bridge.
-
The H-2 proton is significantly downfield (>8.0 ppm) due to the alpha-nitrogen effect.
Carbon NMR (¹³C NMR)
Solvent: CDCl₃ (77.16 ppm reference) | Frequency: 100 MHz[1]
| Position | Shift (δ, ppm) | Type | Assignment |
| C-2 | 148.5 | CH | Alpha to N1, deshielded. |
| C-8a | 155.2 | Cq | Bridgehead carbon (next to N1). |
| C-4 | 136.8 | CH | Aromatic CH. |
| C-3 | 129.5 | Cq | Ipso-carbon bearing Chlorine. |
| C-4a | 128.0 | Cq | Bridgehead carbon. |
| C-5 | 49.5 | CH₂ | Benzylic, adjacent to N6. |
| C-7 | 45.8 | CH₂ | Adjacent to N6. |
| C-8 | 32.4 | CH₂ | Benzylic. |
Mass Spectrometry (MS)[1]
-
Ionization Mode: ESI+ (Electrospray Ionization)[1]
-
Molecular Ion [M+H]⁺: 169.05 (for ³⁵Cl)[1]
-
Isotope Pattern: The presence of a single chlorine atom yields a characteristic 3:1 ratio of peaks at m/z 169.05 and 171.05.
-
Fragmentation: High collision energy often yields loss of the piperidine ring fragments (retro-Diels-Alder type) or loss of Cl radical.
Experimental Protocols
Protocol A: Preparation for NMR Analysis (Free Base)
To ensure sharp peaks and accurate integration, the HCl salt must often be neutralized in situ or converted prior to analysis if using CDCl₃.[1]
-
Weighing: Weigh 5–10 mg of the HCl salt into a clean vial.
-
Partition: Add 0.5 mL of CDCl₃ and 0.1 mL of 5% NaHCO₃/D₂O (or shake with solid K₂CO₃).
-
Note: For direct salt analysis, use DMSO-d₆ . In DMSO, the NH proton typically appears as a broad singlet at 9.0–10.0 ppm (ammonium form).[1]
-
-
Filtration: Filter the organic layer through a small plug of anhydrous Na₂SO₄ directly into the NMR tube.
-
Acquisition: Run 16 scans for ¹H and 512+ scans for ¹³C with a relaxation delay (d1) of 2.0s to ensure quantitative integration of aromatic protons.
Protocol B: HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/amine bonds).[1]
-
Retention Time: The polar secondary amine typically elutes early (2.5–3.5 min) compared to fully aromatic analogues.[1]
Synthesis & Pathway Visualization
The synthesis of this scaffold typically involves the construction of the pyridine ring followed by selective reduction or cyclization of a pyridine precursor.[1]
Graphviz Diagram: Synthetic Logic
References
-
Sigma-Aldrich. 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride Product Page. Available at: (Accessed via Search Result 1.3).[1]
-
ChemScene. 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Data Sheet (Isomer comparison). Available at: (Accessed via Search Result 1.1).[1]
-
Iikura, H., et al. (2020).[1] Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10769–10778.[1] Available at: (Accessed via Search Result 1.2).[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent calibration).
Sources
An In-depth Technical Guide to the Safe Handling of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Introduction: Navigating the Chemistry of a Novel Scaffold
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a versatile scaffold for the synthesis of novel therapeutic agents, including potent inhibitors for targets such as the HIV-1 integrase allosteric site and Retinoid-related Orphan Receptor γt (RORγt).[1][2][3] The presence of a reactive chlorine atom on the pyridine ring, coupled with the saturated tetrahydropyridine moiety, offers multiple avenues for chemical modification, making it a valuable building block in the generation of diverse chemical libraries.[4]
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, tailored for researchers, chemists, and drug development professionals. The following sections will detail the compound's profile, associated hazards, and the necessary precautions to ensure its safe and effective use in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.
Section 1: Compound Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. The table below summarizes the key characteristics of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
| Property | Value | Source |
| Chemical Formula | C₈H₉ClN₂ | ChemScene |
| Molecular Weight | 168.62 g/mol | ChemScene |
| CAS Number | 1196156-56-5 | ChemScene |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity | ≥98% | ChemScene |
| Storage | Sealed in a dry environment at 2-8°C | ChemScene |
Section 2: Hazard Identification and Safety Precautions
While specific toxicological data for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is not extensively documented, a hazard assessment can be made based on the known risks associated with similar chlorinated heterocyclic compounds. The following table outlines the anticipated GHS hazard classifications and the corresponding personal protective equipment (PPE) required for safe handling.
| Hazard Class | GHS Pictogram | Precautionary Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][6] | Wear protective gloves (e.g., Butyl Rubber, PVC, or Neoprene).[7] Wear a lab coat or other protective clothing to prevent skin contact. | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5][6][7] | Wear tightly fitting safety goggles or a face shield. Do not wear contact lenses.[7] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[8] | Handle in a well-ventilated area or in a chemical fume hood. Avoid breathing dust or vapors. |
Section 3: Protocols for Safe Handling and Storage
Adherence to meticulous handling and storage protocols is paramount to mitigating the risks associated with 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Engineering Controls and a Safe Workspace
A well-designed workspace is the first line of defense against chemical exposure.
-
Ventilation: All manipulations of solid 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[9]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.
-
Housekeeping: Maintain a clean and organized workspace. Avoid clutter to minimize the risk of spills and cross-contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents.
-
Weighing and Transfer:
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas) to handle the material. Avoid creating dust.
-
For transfers, use a sealed container.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean all equipment after use.
-
Wash hands and any exposed skin with soap and water.[6]
-
Remove and properly store or dispose of PPE.
-
Storage Requirements
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Container: Store in a tightly closed, properly labeled container.[9]
-
Environment: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[7][9] The recommended storage temperature is 2-8°C.
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
Section 4: Emergency Response Procedures
In the event of an emergency, a swift and informed response is critical.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill and Leak Management
-
Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material into a suitable container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[9] A water spray can be used to cool fire-exposed containers.[11]
-
Unsuitable Extinguishing Media: Avoid using a high-volume water jet.[7]
-
Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]
Emergency Response Workflow
Caption: Workflow for emergency response to incidents involving 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Section 5: Reactivity and Stability
Understanding the chemical stability and reactivity of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is essential for preventing hazardous reactions.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[12]
-
Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and strong oxidizing agents.[11]
-
Incompatible Materials: Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Hazardous Reactions: No hazardous reactions are expected if the compound is stored and handled as prescribed.[12]
Section 6: Waste Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
General Principle: All waste containing 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine must be treated as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[13]
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[9] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Section 7: Conclusion
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a valuable tool in the arsenal of medicinal chemists. Its safe and effective use hinges on a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe and productive laboratory environment.
References
- Essential Ingredients. (n.d.). SAFETY DATA SHEET.
- TargetMol. (n.d.). Safety Data Sheet.
- PMC. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
- Medline. (2018, May 7). Material Safety Data Sheet.
- BASF. (n.d.). Safety data sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2014, January 21). SAFETY DATA SHEET.
- PubMed. (2020, August 21). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
- Takara Bio. (n.d.). Safety Data Sheet.
- ChemPoint.com. (n.d.). SAFETY DATA SHEET.
- PubMed. (2008, July 15). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds.
- Research Areas - Policies. (n.d.). Hazardous Waste Disposal Guide.
- ACS Publications. (2019, January 4). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors | Journal of Medicinal Chemistry.
- HIMEDIA. (n.d.). Safety Data Sheet: Ninhydrin, For Molecular Biology.
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- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
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3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary
The pursuit of novel therapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, the 1,6-naphthyridine core, and specifically its partially saturated derivative 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine , has emerged as a cornerstone in modern drug discovery. This in-depth technical guide explores the chemical properties, synthetic versatility, and pharmacological applications of this building block, providing drug development professionals with actionable protocols and mechanistic insights.
Chemical Architecture and Orthogonal Reactivity
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (Free base CAS: 944905-57-1; Hydrochloride salt CAS: 1260879-95-5) is a bicyclic heterocycle characterized by an electron-deficient pyridine ring fused to a saturated piperidine ring[1][2].
The strategic value of this scaffold lies in its orthogonal reactivity :
-
The N6 Secondary Amine : The saturated ring contains a highly nucleophilic secondary amine. This site is primed for acylation, alkylation, or reductive amination, allowing medicinal chemists to rapidly explore chemical space and optimize pharmacokinetic properties (such as solubility and microsomal stability)[3].
-
The C3 Chlorine Atom : Positioned on the aromatic pyridine ring, the chlorine atom serves as a stable, cost-effective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. While less reactive than its bromo-analog, the chloro-substituent offers superior stability during multi-step syntheses, preventing premature dehalogenation.
Mechanistic Applications in Drug Discovery
The spatial geometry of the tetrahydro-1,6-naphthyridine core allows it to interact with complex protein pockets, making it highly valuable across multiple therapeutic areas.
HIV-1 Integrase Allosteric Inhibition
Traditional HIV integrase inhibitors target the catalytic active site. However, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully deployed as an Allosteric Integrase Inhibitor (ALLINI)[5]. These molecules bind to the LEDGF/p75-binding pocket on the integrase enzyme. By occupying this allosteric site, the scaffold induces aberrant multimerization of the integrase protein during viral assembly, resulting in structurally defective, non-infectious virions[6].
Diagram 1: Mechanism of HIV-1 Integrase allosteric inhibition via LEDGF/p75 disruption.
Kinase Inhibition (c-Met)
The 1,6-naphthyridine motif is a multivalent scaffold that, when conformationally constrained at the 7,8-positions, forms tricyclic structures like 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one[7]. These constrained derivatives act as potent inhibitors of the c-Met kinase, a critical target in oncology for preventing tumor metastasis and acquired resistance to EGFR inhibitors[7][8].
GPCR Antagonism
In the realm of G-protein-coupled receptors (GPCRs), the scaffold has been utilized to discover potent antagonists of the human luteinizing hormone receptor (hLH-R). Compounds such as BAY-298 and BAY-899 leverage the tetrahydro-1,6-naphthyridine core to achieve nanomolar inhibition, effectively reducing sex hormone levels in vivo for the treatment of hormone-dependent diseases like polycystic ovary syndrome and endometriosis[9].
Quantitative Pharmacological Landscape
To illustrate the versatility of the scaffold, the following table summarizes the quantitative data associated with its various derivative classes:
| Derivative Class | Primary Target | Mechanism of Action | Typical Potency Range | Key Structural Modification |
| ALLINIs | HIV-1 Integrase | Allosteric inhibition (LEDGF/p75 site) | N6-phenyl linker extension[6] | |
| Tricyclic Ureas | c-Met Kinase | ATP-competitive inhibition | C7, C8-conformational constraint[7] | |
| Tetrahydrothienopyridines | hLH Receptor | GPCR Antagonism | Heteroaromatic fusion at C3/C4[9] | |
| Quinazolinone-fused | Naegleria fowleri | Phenotypic inhibition | N-demethylation/functionalization[3] |
Validated Synthetic Protocol: Scaffold Functionalization
To harness the 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, researchers must employ highly controlled synthetic workflows. The following protocol details a self-validating system for the sequential functionalization of the N6 and C3 positions.
Step-by-Step Methodology: Palladium-Catalyzed Cross-Coupling
Phase 1: N-Protection/Functionalization
-
Procedure : Dissolve 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt. Add Di-tert-butyl dicarbonate (
, 1.1 eq) dropwise at 0°C. Stir for 4 hours at room temperature. -
Causality : The secondary amine at the 6-position is highly nucleophilic. If left unprotected during the subsequent metal-catalyzed cross-coupling, the free amine will coordinate with the Palladium catalyst, leading to severe catalyst poisoning and drastically reduced yields.
-
Validation : Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting material (
169 for free base) shifts entirely to the Boc-protected intermediate ( 269).
Phase 2: Suzuki-Miyaura Cross-Coupling at C3
-
Procedure : Combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (
, 2.0 eq) in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1). Add the catalyst (0.05 eq). Heat the mixture to 90°C under an inert Nitrogen atmosphere for 12 hours. -
Causality : The 3-chloro substituent on the electron-deficient pyridine ring requires a robust catalyst for oxidative addition.
provides the necessary steric bulk and electron richness. A biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent the oxidative degradation of the Pd(0) active species. -
Validation : Perform TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the starting material spot and the emergence of a highly UV-active product spot indicates successful coupling.
Phase 3: Deprotection and Isolation
-
Procedure : Treat the crude coupled product with 4M HCl in Dioxane at room temperature for 2 hours. Concentrate under reduced pressure and purify via reverse-phase preparative HPLC.
-
Causality : The anhydrous acidic conditions cleanly cleave the Boc protecting group without hydrolyzing the newly formed C-C bond, yielding the functionalized free amine ready for late-stage elaboration (e.g., urea formation or reductive amination).
Diagram 2: Sequential synthetic workflow for orthogonal functionalization of the scaffold.
Conclusion
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is far more than a simple chemical intermediate; it is a highly programmable, privileged scaffold that bridges the gap between synthetic feasibility and biological efficacy. By exploiting its orthogonal reactivity—specifically the differential functionalization of the N6 amine and the C3 chloride—medicinal chemists can systematically navigate structure-activity relationships (SAR) to develop next-generation therapeutics targeting kinases, GPCRs, and viral integrases.
References
-
Howei Pharm . 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride ≥95%. Retrieved from [Link]
-
PubMed / NIH . 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Retrieved from[Link]
-
ACS Publications . 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors (Full Text). Retrieved from [Link]
-
PubMed / NIH . Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from[Link]
-
Scilit . Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Retrieved from [Link]
-
PubMed / NIH . Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor. Retrieved from [Link]
-
ACS Publications . Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. Retrieved from [Link]
Sources
- 1. CAS 1260879-95-5 | 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. achmem.com [achmem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 1384265-53-5 | Benchchem [benchchem.com]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Isolation Protocol for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1260879-95-5 (Hydrochloride salt) | 944905-57-1 (Free base)
Executive Summary & Strategic Rationale
The 1,6-naphthyridine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and GPCR ligands. Synthesizing the 3-chloro-5,6,7,8-tetrahydro derivative presents a specific chemoselective challenge: reducing the N6-bearing ring while preserving the aryl chloride at the C3 position.
Standard reductive debenzylation protocols (e.g., H₂, Pd/C) are fundamentally incompatible with this substrate due to competitive hydrodechlorination of the aryl chloride. As a Senior Application Scientist, I have designed this protocol to circumvent traditional pitfalls by utilizing a three-step, non-reductive dealkylation sequence. This route ensures high fidelity of the C-Cl bond while providing a highly scalable, chromatography-free isolation pathway.
Mechanistic Insights: The Causality Behind the Chemistry
To ensure high yield and purity, every step in this protocol relies on fundamental electronic and steric principles rather than brute-force optimization:
-
Regioselective Quaternization (Step 1): In 3-chloro-1,6-naphthyridine, the N6 atom resides in an isoquinoline-like environment, making it significantly more nucleophilic and sterically accessible than the pyridine-like N1 atom. Benzyl bromide selectively attacks N6, creating an activated quaternary ammonium salt.
-
Chemoselective Hydride Reduction (Step 2): The quaternization of the N6-ring lowers its LUMO, making it highly susceptible to hydride attack. Sodium borohydride selectively reduces this activated pyridinium ring to the tetrahydro state under mild conditions, leaving the electron-deficient but unquaternized 3-chloro-pyridine ring intact (1)[1].
-
Orthogonal Non-Reductive Debenzylation (Step 3): To avoid cleaving the C-Cl bond, we employ 1-chloroethyl chloroformate (ACE-Cl, Olofson's reagent) (2)[2]. ACE-Cl reacts with the tertiary amine to form a carbamate intermediate, expelling benzyl chloride. Subsequent methanolysis triggers decarboxylation, releasing the secondary amine (3)[3].
A Self-Validating System
A protocol is only as robust as its isolation methods. This workflow is designed as a self-validating system :
-
Phase Separation as a Progress Indicator: In Step 1, the quaternary ammonium salt precipitates directly from acetonitrile. This visual cue confirms reaction progress, and simple filtration yields high-purity intermediate without chromatography.
-
Volatile Byproduct Clearance: In Step 3, the methanolysis of the carbamate generates acetaldehyde dimethyl acetal and carbon dioxide. Because all byproducts are highly volatile, concentrating the reaction mixture directly yields the analytically pure hydrochloride salt of the target compound (4)[4].
Synthetic Workflow Visualization
Fig 1. Chemoselective 3-step synthesis of 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Benzyl-3-chloro-1,6-naphthyridin-6-ium bromide
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Dissolve 3-chloro-1,6-naphthyridine (10.0 g, 60.7 mmol, 1.0 eq) in anhydrous acetonitrile (100 mL). Add benzyl bromide (11.4 g, 66.8 mmol, 1.1 eq) dropwise at room temperature.
-
Heating: Heat the mixture to gentle reflux (approx. 82 °C) for 6 hours. A dense precipitate will form as the quaternary salt is generated.
-
Isolation: Cool the suspension to 0 °C in an ice bath. Filter the precipitate under vacuum, wash the filter cake with cold acetonitrile (2 × 20 mL), and dry under high vacuum to afford the intermediate salt.
Step 2: Synthesis of 6-Benzyl-3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
-
Setup: Suspend the quaternary salt (18.0 g, 53.6 mmol, 1.0 eq) from Step 1 in absolute ethanol (150 mL) in a 500 mL flask. Cool the suspension to 0 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (6.1 g, 160.8 mmol, 3.0 eq) in small portions over 30 minutes to control hydrogen evolution and exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The suspension will gradually clear as the reduced product dissolves.
-
Workup: Quench the reaction carefully with water (50 mL). Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the tertiary amine intermediate.
Step 3: Synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
-
Carbamate Formation: Dissolve the intermediate from Step 2 (12.0 g, 46.4 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (120 mL). Cool to 0 °C. Add 1-chloroethyl chloroformate (ACE-Cl) (7.9 g, 55.6 mmol, 1.2 eq) dropwise.
-
Reflux: Heat the mixture to reflux (83 °C) for 2 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
-
Solvent Swap: Cool the mixture and remove the DCE completely under reduced pressure. Critical Step: Ensure all DCE and generated benzyl chloride are stripped to prevent side reactions.
-
Methanolysis: Dissolve the resulting crude carbamate in methanol (100 mL). Reflux for 1 hour. This step triggers the decarboxylation and releases the target amine as an HCl salt.
-
Final Isolation: Concentrate the methanol solution to dryness. Triturate the resulting solid with a mixture of diethyl ether and ethyl acetate (1:1, 50 mL) to remove organic impurities. Filter and dry under vacuum to afford the final product.
Quantitative Data & Analytical Standards
Table 1: Reaction Parameters and Yield Summary
| Step | Transformation | Key Reagents | Temp & Time | Expected Yield | Purity (LC-MS) |
| 1 | Regioselective Alkylation | Benzyl bromide (1.1 eq), ACN | 82 °C, 6 h | 88 - 92% | >95% (Solid) |
| 2 | Chemoselective Reduction | NaBH₄ (3.0 eq), EtOH | 0 °C to RT, 3 h | 82 - 86% | >90% (Crude) |
| 3 | Non-Reductive Debenzylation | 1. ACE-Cl (1.2 eq), DCE2. MeOH | 1. 83 °C, 2 h2. 65 °C, 1 h | 85 - 90% | >98% (HCl Salt) |
Table 2: Analytical Characterization Data
| Compound | Appearance | MS (ESI) m/z | Key ¹H NMR Identifiers (DMSO-d₆) |
| Intermediate 2 | Pale yellow oil | 259.1 [M+H]⁺ | δ 7.35-7.25 (m, 5H, Ph), 3.65 (s, 2H, N-CH₂-Ph), 2.85 (t, 2H, C8-H₂), 2.70 (t, 2H, C6-H₂) |
| Final Product (HCl) | Off-white solid | 169.0 [M+H]⁺ | δ 9.50 (br s, 2H, NH₂⁺), 8.45 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 4.25 (s, 2H, C5-H₂), 3.40 (t, 2H, C7-H₂) |
References
-
1-Chloroethyl chloroformate - Wikipedia Source: Wikipedia URL:[Link]
-
Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science Source: National Institutes of Health (NIH) URL:[Link]
-
Heterocyclic Chemistry (Selective Reduction of Naphthyridines) Source: Joule, J. A., and Mills, K. (John Wiley & Sons) URL:[Link]
Sources
- 1. nzdr.ru [nzdr.ru]
- 2. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 766545-20-4|2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-1,6-Naphthyridines via the Heck Reaction
Introduction: The Significance of the Tetrahydro-1,6-Naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in modern medicinal chemistry and drug development. This class of heterocyclic compounds has garnered significant attention due to its presence in a variety of biologically active molecules.[1] The unique three-dimensional architecture of this nitrogen-containing framework allows for precise spatial orientation of substituents, making it an ideal template for designing potent and selective ligands for various biological targets. As such, robust and efficient synthetic methodologies for the construction of this scaffold are of paramount importance to researchers in the pharmaceutical industry and academia. While several synthetic routes to 1,6-naphthyridine derivatives exist, the palladium-catalyzed Heck reaction offers a powerful and versatile strategy for the key C-C bond formation required for the cyclization cascade.[2][3][4]
This application note provides a detailed technical guide for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine precursors using an intramolecular-style Heck reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss key reaction parameters and their impact on yield and purity.
The Heck Reaction: A Mechanistic Overview
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] The intramolecular variant of this reaction is a particularly powerful tool for the construction of carbocyclic and heterocyclic ring systems.[7] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, migratory insertion, and β-hydride elimination.
A widely accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[5] The process is initiated by the oxidative addition of an aryl or vinyl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step.[5] Subsequently, the alkene coordinates to the palladium center, followed by a syn-carbopalladation (migratory insertion) step, where the aryl/vinyl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond.[5] The final step is a syn-β-hydride elimination , which forms the desired substituted alkene product and a hydrido-palladium(II) species.[5] The active Pd(0) catalyst is then regenerated by a reductive elimination step, typically facilitated by a base, which neutralizes the generated H-X.[5]
Caption: Generalized catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Vinylation for Tetrahydronaphthyridine Precursor Synthesis
This protocol is adapted from a reported synthesis of a key intermediate for the RORγt inverse agonist TAK-828F and represents a robust method for the vinylation of a substituted chloropyridine.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Substituted 2-chloropyridine | ≥98% | Sigma-Aldrich | The starting aryl chloride. |
| Palladium(II) chloride (PdCl₂) | 99.9% | Strem Chemicals | Catalyst precursor. |
| DPEphos | ≥98% | Strem Chemicals | Phosphine ligand. |
| Lithium chloride (LiCl) | Anhydrous, ≥99% | Fisher Scientific | Additive to facilitate oxidative addition. |
| Phenothiazine | ≥98% | Sigma-Aldrich | Polymerization inhibitor for ethylene. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. |
| Triethylamine (Et₃N) | ≥99.5%, redistilled | Sigma-Aldrich | Base. |
| Ethylene gas | High purity | Praxair | Alkene reactant. |
Equipment
-
High-pressure autoclave vessel (e.g., 120 mL capacity) equipped with a magnetic stir bar and pressure gauge.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Standard laboratory glassware.
-
Silica gel for column chromatography.
Step-by-Step Procedure
-
Vessel Preparation: To a 120 mL autoclave vessel, add the substituted 2-chloropyridine (1.0 eq), palladium(II) chloride (5.0 mol %), DPEphos (5.0 mol %), lithium chloride (10.0 mol %), and phenothiazine (a catalytic amount, e.g., ~5 mol %).
-
Expert Insight: The use of a high-pressure vessel is mandatory due to the use of ethylene gas. PdCl₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species. DPEphos is a bulky electron-rich phosphine ligand that can stabilize the palladium catalyst and promote the desired reactivity. LiCl is often added in Heck reactions involving aryl chlorides to facilitate the challenging oxidative addition step through a halide exchange mechanism. Phenothiazine is crucial to prevent the polymerization of ethylene under heating.
-
-
Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-Dimethylformamide (DMF) to the vessel, followed by triethylamine (3.0 eq).
-
Expert Insight: DMF is a polar aprotic solvent that is excellent for solubilizing the reactants and catalyst components. Triethylamine acts as the base to neutralize the HCl generated during the catalytic cycle, which is essential for catalyst regeneration.[5] Using an anhydrous solvent is critical to prevent unwanted side reactions.
-
-
Reaction Setup: Seal the autoclave vessel securely. Purge the vessel with ethylene gas several times to remove any residual air.
-
Reaction Conditions: Pressurize the vessel with ethylene gas to 1.0 MPa. Place the vessel in a heating mantle or oil bath and stir the mixture at 80 °C for 16 hours.
-
Expert Insight: The reaction temperature and pressure are critical parameters. 80 °C provides sufficient thermal energy to drive the reaction without significant decomposition of the catalyst or reactants. The ethylene pressure ensures a high concentration of the alkene in the reaction mixture, favoring the desired coupling.
-
-
Work-up and Purification: After 16 hours, allow the reaction vessel to cool to room temperature. Carefully and slowly vent the excess ethylene pressure in a well-ventilated fume hood.
-
Purification: The crude reaction mixture can be directly purified by silica gel column chromatography. A typical eluent system for this type of product is a mixture of ethyl acetate and hexane (e.g., 20% EtOAc/hexane).[8]
-
Trustworthiness: The progress of the reaction should be monitored by TLC or LC-MS to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A successful reaction, as reported in the literature for a similar substrate, can achieve yields in the range of 80-85%.[8]
-
Caption: Experimental workflow for Heck vinylation.
Discussion and Optimization
The success of the Heck reaction for this application is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst System: While PdCl₂/DPEphos is effective, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used. The choice of ligand is crucial; bulky, electron-rich phosphines are generally preferred for reactions with aryl chlorides. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Heck couplings.
-
Base: Both organic (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be employed. The choice of base can influence the reaction rate and selectivity. Inorganic bases are often used in polar solvents, while organic amines are common in less polar media.
-
Solvent: Solvents like DMF, DMAc, and NMP are commonly used due to their high boiling points and ability to dissolve the polar reaction components.
For the subsequent cyclization to form the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system, the vinylpyridine product from the Heck reaction can undergo further transformations, such as an unprecedented cyclization mediated by ammonia as described in the synthesis of TAK-828F.[8] This highlights how the Heck reaction can be a pivotal step in a larger synthetic strategy towards complex heterocyclic scaffolds.
Conclusion
The palladium-catalyzed Heck reaction is a highly effective and reliable method for the synthesis of key precursors to the medicinally important 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. By carefully controlling the reaction parameters, researchers can achieve high yields of the desired vinylated pyridine intermediates. This application note provides a solid foundation and a detailed protocol for scientists and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.
References
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020, July 23). ACS Publications. [Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025, October 11). [Link]
-
One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (n.d.). Chemical Review and Letters. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024, July 20). The Journal of Organic Chemistry - ACS Publications. [Link]
-
1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction. (2026, January 9). PMC. [Link]
-
Intramolecular Heck reaction. (n.d.). Wikipedia. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for Tetrahydronaphthyridine Synthesis via Pictet-Spengler Cyclization
[1][2]
Executive Summary
The Pictet-Spengler (PS) reaction is the premier method for constructing tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline (THBC) scaffolds. However, its application to tetrahydronaphthyridines (THNPs) —bicyclic systems containing a fused pyridine ring—is severely limited by the electronic deficiency of the pyridine nucleus.
This Application Note provides a technical roadmap for researchers facing the "Pyridine Problem." Unlike electron-rich indoles or benzenes, the pyridine ring resists the electrophilic aromatic substitution required for the PS cyclization. We detail three distinct protocols ranging from classical activation strategies to modern radical-mediated cyclizations, ensuring successful synthesis of 1,6-, 2,6-, and 2,7-tetrahydronaphthyridine cores.
Scientific Foundation & Strategic Considerations
The "Pyridine Problem" in Electrophilic Cyclization
The standard PS mechanism involves the formation of an iminium ion followed by a 6-endo-trig cyclization. For phenyl (THIQ) or indole (THBC) substrates, the aromatic ring is sufficiently nucleophilic to attack the electrophilic iminium carbon.
In contrast, the pyridine ring of a pyridylethylamine substrate is
Mechanistic Pathways
To synthesize THNPs, one must either activate the ring , increase the electrophilicity of the intermediate , or switch mechanisms .
Figure 1: Strategic decision matrix for selecting the appropriate cyclization protocol based on substrate electronics.
Experimental Protocols
Protocol A: Classical Thermal Cyclization (Activated Substrates)
Best for: Pyridines with Electron Donating Groups (EDGs) (e.g., methoxy, amino) or highly reactive aldehydes (e.g., glyoxylates).
Basis: This protocol mirrors the synthesis of the ROR
Materials
-
Amine: 2-(2-methoxy-6-methylpyridin-3-yl)ethanamine (or similar activated analog).
-
Carbonyl: Ethyl glyoxylate (50% in toluene) or Paraformaldehyde.
-
Solvent: Acetonitrile (MeCN) or Toluene.
-
Acid: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH).
Step-by-Step Methodology
-
Imine Formation (Critical):
-
Dissolve the amine (1.0 equiv) in anhydrous MeCN (0.1 M).
-
Add the aldehyde (1.1 equiv).
-
Add molecular sieves (4Å) or use a Dean-Stark trap if refluxing in toluene.
-
Stir at Room Temperature (RT) for 2–4 hours. Validation: Monitor disappearance of amine by TLC/LCMS.
-
-
Cyclization:
-
Cool the mixture to 0°C.
-
Add TFA (5–10 equiv) dropwise. Note: Excess acid is required to buffer the pyridine nitrogen.
-
Heat the reaction to reflux (80–110°C) for 12–24 hours.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with sat. NaHCO
(Caution: foaming). -
Extract with DCM or EtOAc (x3).
-
Dry over Na
SO and concentrate.
-
Protocol B: Microwave-Assisted Lewis Acid Cyclization
Best for: Unactivated pyridines or when thermal heating fails. Basis: Microwave irradiation overcomes the high activation energy barrier of the deactivated ring closure.
Materials
-
Amine: 2-(3-pyridyl)ethylamine (commercially available).
-
Carbonyl: Benzaldehyde or aliphatic aldehyde.
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)
] (10 mol%) or Sc(OTf) . -
Solvent: 1,2-Dichloroethane (DCE) or Ionic Liquids (e.g., [bmim][PF6]).
Step-by-Step Methodology
-
Preparation:
-
In a microwave-safe vial (2–5 mL), combine the amine (1.0 mmol), aldehyde (1.2 mmol), and Yb(OTf)
(0.1 mmol). -
Add DCE (2 mL). Cap the vial under argon.
-
-
Irradiation:
-
Set Microwave parameters: Temp: 140–160°C; Power: Dynamic (max 200W); Hold Time: 20–40 mins.
-
Safety Note: Ensure the vessel is rated for high pressure (20 bar).
-
-
Purification:
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Purify via Flash Chromatography (MeOH/DCM gradient).
-
Protocol C: Radical Pictet-Spengler (HARP Protocol)
Best for: Severely electron-deficient pyridines where ionic mechanisms fail completely. Basis: This "modern" approach uses Halogen Amine Radical Protocol (HARP) reagents.[1] Instead of an electrophilic attack, it utilizes an intramolecular radical substitution, which is less sensitive to the electronic nature of the ring.
Materials
-
Precursor: 2-(2-bromopyridin-3-yl)ethanamine derivative (Pre-functionalized HARP reagent).
-
Reagents: Tributyltin hydride (
) or Tris(trimethylsilyl)silane (TTMSS). -
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Benzene or Trifluorotoluene (degassed).
Step-by-Step Methodology
-
Condensation:
-
Form the imine/hemiaminal between the brominated amine and the aldehyde using standard dehydrating conditions (see Protocol A).
-
-
Radical Cyclization:
-
Dissolve the crude imine in degassed benzene (0.05 M).
-
Add TTMSS (1.2 equiv) and AIBN (0.2 equiv).
-
Reflux under Argon for 4–8 hours.
-
Mechanism:[2][3][4][5][6][7][8][9] The silyl radical abstracts the bromine, generating an aryl radical which cyclizes onto the imine double bond (5-exo or 6-endo depending on design, followed by rearrangement).
-
-
Work-up:
-
Evaporate solvent.
-
Treat with fluoride source (if silyl reagents used) or KF/silica to remove tin residues.
-
Data Summary & Comparison
| Feature | Protocol A (Thermal) | Protocol B (Microwave) | Protocol C (Radical) |
| Mechanism | Ionic (Electrophilic Aromatic Sub.) | Ionic (High Energy) | Radical Substitution |
| Substrate Scope | Electron-Rich Pyridines | Moderate/Neutral Pyridines | Electron-Poor Pyridines |
| Key Reagent | TFA / MsOH | Lewis Acid (Yb, Sc) | TTMSS / AIBN |
| Reaction Time | 12–24 Hours | 20–40 Minutes | 4–8 Hours |
| Yield (Typical) | 40–65% | 50–80% | 60–85% |
| Scalability | High | Low (Vessel limited) | Moderate |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common Pictet-Spengler failures.
-
Moisture Sensitivity: The iminium ion is prone to hydrolysis. If yields are low, ensure strict anhydrous conditions during the initial condensation phase.
-
Regioselectivity: For 3-substituted pyridines, cyclization can occur at C2 or C4. C2 is generally preferred electronically, but sterics can force C4 cyclization. Radical methods often offer better regiocontrol based on the halogen position.
References
-
Original Pictet-Spengler Reaction: Pictet, A.; Spengler, T. "Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin."[2][3][5][8] Berichte der deutschen chemischen Gesellschaft, 1911 .[5] Link
-
Radical Pictet-Spengler (HARP): Jackl, M. K.; Kreituss, I.; Bode, J. W.[10] "Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions." Organic Letters, 2016 , 18(8), 1713–1715.[1][10] Link
-
Activated Pyridine Protocol (TAK-828F): Sasaki, S., et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Organic Chemistry, 2020 . Link
-
Microwave Assisted Synthesis: Bagley, M. C., et al.[11] "A new one-step synthesis of pyridines under microwave-assisted conditions."[6][11][12] Tetrahedron Letters, 2002 .[11] Link
-
Review of Pictet-Spengler Updates: Stöckigt, J., et al.[10] "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 2011 .[2][10] Link
Sources
- 1. Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. name-reaction.com [name-reaction.com]
- 6. youngin.com [youngin.com]
- 7. via.library.depaul.edu [via.library.depaul.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 12. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in the Synthesis of RORγt Inverse Agonists
Introduction: Targeting the Master Regulator of Th17 Cells
Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] As a nuclear receptor, RORγt functions as the master transcription factor driving the differentiation of pro-inflammatory T helper 17 (Th17) cells.[3][4][5] These cells are primary producers of inflammatory cytokines like Interleukin-17 (IL-17), which are central to the pathology of many autoimmune conditions.[1][2][5][6]
The therapeutic strategy centers on the development of small-molecule inverse agonists. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to RORγt and stabilize it in an inactive conformation.[1][3] This action not only prevents the recruitment of co-activators but actively promotes the binding of co-repressors, thereby downregulating the transcription of target genes responsible for Th17 cell differentiation and cytokine production.[3][7]
The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Privileged Core for RORγt Inverse Agonists
Recent drug discovery efforts have identified the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system as a highly effective scaffold for potent and selective RORγt inverse agonists.[4][8][9] This bicyclic core structure provides a rigid framework that can be functionalized to achieve optimal interactions within the ligand-binding domain (LBD) of the RORγt protein. The development of TAK-828F, a potent, selective, and orally available RORγt inverse agonist, highlights the success of this scaffold.[4][9]
The 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine moiety serves as a key building block in this context. The chlorine atom at the 3-position is not merely a substituent but a versatile synthetic handle. It provides a reactive site for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of RORγt in the Th17 signaling pathway and the mechanism by which inverse agonists inhibit its function.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(S)-3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (or its protected derivative, e.g., N-Boc)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 equivalents)
-
Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0 equivalents)
-
Anhydrous solvent, e.g., 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add (S)-N-Boc-3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), the desired boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Stir the mixture at 90 °C under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C-3 functionalized product.
Part 3: Amide Coupling to the Secondary Amine (N-6)
Objective: To install the final side chains, often involving peptide bond formation, which are crucial for achieving high potency and selectivity. This step typically follows the deprotection of the N-6 position.
Materials:
-
C-3 functionalized (S)-3-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (following N-Boc deprotection with TFA or HCl)
-
Carboxylic acid of interest (1.1 equivalents)
-
Peptide coupling reagent, e.g., HATU or HOBt/EDC (1.2 equivalents)
-
Organic base, e.g., Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Activation: In a clean, dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Coupling: Add a solution of the deprotected tetrahydronaphthyridine (1.0 eq) in DMF to the activated acid mixture.
-
Reaction Execution: Stir the reaction at room temperature for 2-6 hours. Monitor for completion by LC-MS.
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash chromatography or preparative HPLC.
Data Summary and Expected Outcomes
The following table summarizes representative data for a series of synthesized RORγt inverse agonists based on a tetrahydronaphthyridine scaffold, illustrating how modifications impact potency.
| Compound ID | C-3 Substituent (Ar) | N-6 Acyl Group | RORγt TR-FRET IC₅₀ (nM) | IL-17A Release IC₅₀ (nM) |
| IA-01 | Phenyl | Cyclopentylcarbonyl | 150 | 220 |
| IA-02 | 4-Fluorophenyl | Cyclopentylcarbonyl | 85 | 110 |
| IA-03 | 3-Cyanophenyl | Cyclopentylcarbonyl | 40 | 55 |
| IA-04 | 3-Cyanophenyl | (1-methylcyclobutyl)carbonyl | 15 | 28 |
| IA-05 | 3-Cyanophenyl | Indane-5-carbonyl | 5 | 9 |
Data is illustrative and based on trends observed in medicinal chemistry literature for RORγt inverse agonists. [10][11][12] Interpretation of Data:
-
The introduction of electron-withdrawing groups at the C-3 aryl moiety (e.g., fluorine, cyano) generally improves potency (Compare IA-01 to IA-02 and IA-03).
-
Optimization of the N-6 acyl group to explore additional binding pockets can lead to significant gains in potency (Compare IA-03 to IA-04 and IA-05).
Conclusion and Future Directions
The 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a valuable and versatile starting point for the synthesis of novel RORγt inverse agonists. The protocols outlined here provide a robust framework for the key chemical transformations required to build these complex molecules. The strategic use of the chloro-substituent as a synthetic handle allows for extensive SAR exploration, which is essential for developing drug candidates with optimal potency, selectivity, and pharmacokinetic profiles for the treatment of Th17-mediated autoimmune diseases. [13]
References
- Vertex AI Search. (2024). What are RORγt inverse agonists and how do they work?
-
Sun, N., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules, 23(12), 3181. [Link]
-
Jetten, A. M., & Takeda, Y. (2019). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 59, 337-357. [Link]
-
Sun, N., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. MDPI. [Link]
-
Jin, L., et al. (2021). Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action. Journal of Medicinal Chemistry, 64(15), 10879-10890. [Link]
-
Oda, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. [Link]
-
Oda, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]
-
Oda, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC. [Link]
-
Oda, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Published structures of RORγt inverse agonists and lead compounds 1 a and 1 b. [Link]
-
Scheepstra, K. M., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLoS ONE, 12(11), e0188391. [Link]
-
Kono, M., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. ChemMedChem, 14(24), 2086-2096. [Link]
-
Wang, Y., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. Journal of Translational Medicine, 13, 185. [Link]
-
Gerlach, C., et al. (2018). Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. Journal of Medicinal Chemistry, 61(19), 8945-8964. [Link]
-
ResearchGate. (n.d.). Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives. [Link]
-
Ge, C., et al. (2020). Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation. Signal Transduction and Targeted Therapy, 5, 147. [Link]
-
Gerlach, C., et al. (2018). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLoS ONE, 13(1), e0190663. [Link]
-
Drug Discovery and Development. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. [Link]
Sources
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in HIV-1 Integrase Inhibitor Development
Executive Summary
The landscape of HIV-1 therapeutics has evolved from catalytic site inhibition (INSTIs like Raltegravir) to allosteric modulation. The 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a critical chemical entry point for developing Allosteric Integrase Inhibitors (ALLINIs) , also known as LEDGINs or NCINIs. Unlike INSTIs that block the catalytic strand transfer, derivatives of this scaffold bind to the LEDGF/p75 binding pocket on the integrase dimer interface.
This application note details the strategic utilization of this scaffold. It covers the chemical derivatization of the 3-chloro "handle" to optimize potency, the biochemical validation of LEDGF/p75 displacement, and the evaluation of aberrant integrase multimerization—the hallmark mechanism of this class.
Strategic Rationale & Mechanism of Action
The Shift to Allosteric Inhibition
Current INSTIs are susceptible to resistance mutations near the catalytic active site (e.g., Q148H). The 5,6,7,8-tetrahydro-1,6-naphthyridine core targets a distinct, highly conserved hydrophobic pocket occupied by the cellular cofactor LEDGF/p75 .
Dual Mechanism of Action
Compounds derived from this scaffold exert a multimodal antiviral effect:
-
Inhibition of Integration: By displacing LEDGF/p75, the virus cannot effectively target active chromatin for integration.
-
Aberrant Multimerization (The "Lethal" Blow): The binding induces a premature, non-functional hyper-multimerization of Integrase (IN) during virion maturation, leading to eccentric, non-infectious viral particles.
Structural Role of the Scaffold
-
Tetrahydro-1,6-naphthyridine Core: Mimics the IBD (Integrase Binding Domain) loop of LEDGF/p75, forming critical hydrogen bonds with the IN backbone (e.g., Glu170, His171).
-
3-Chloro Substituent: Acts as a vital orthogonal functionalization handle . It allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce bulky aryl/heteroaryl groups required to fill the hydrophobic LEDGF pocket.
-
N-6 Position: Provides a vector for solubilizing groups or further contacts with the solvent-exposed interface.
Experimental Protocol: Chemical Derivatization
Objective: Transform the 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine core into a high-affinity ALLINI via C-3 arylation and N-6 acylation.
Workflow Diagram
Figure 1: Divergent synthesis strategy utilizing the 3-chloro and N-6 positions for library generation.
Detailed Procedure
Step A: N-6 Functionalization (Solubility/Pharmacophore Tuning) Rationale: The secondary amine at N-6 is highly reactive. Modifying this before the Suzuki coupling often prevents catalyst poisoning by the free amine.
-
Dissolve 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in DCM.
-
Add tert-butyl bromoacetate (1.1 eq) and DIEA (2.0 eq) for alkylation, OR use an aldehyde with NaBH(OAc)3 for reductive amination.
-
Stir at RT for 4-12h. Monitor by LC-MS (Target M+1).
-
Checkpoint: Ensure the 3-chloro halogen remains intact.
Step B: C-3 Suzuki-Miyaura Coupling (The "Warhead" Installation) Rationale: The 3-chloro group is less reactive than a bromo/iodo group, requiring robust catalytic systems to install the hydrophobic biaryl moiety essential for deep pocket binding.
-
Reagents: Combine N-6 substituted intermediate (1.0 eq), Aryl-Boronic Acid (1.5 eq), and K3PO4 (3.0 eq) in 1,4-Dioxane/Water (4:1).
-
Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G3 (for difficult substrates).
-
Conditions: Degas with Argon for 5 min. Heat to 90°C for 16h in a sealed tube.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).
Biological Evaluation Protocols
Biochemical Assay: HTRF LEDGF/p75 Displacement
Purpose: Quantify the ability of the synthesized analog to compete with the native cellular cofactor LEDGF/p75 for binding to HIV-1 Integrase.
Reagents:
-
His6-tagged HIV-1 Integrase (IN): Recombinant, purified from E. coli.
-
Flag-tagged LEDGF/p75: Recombinant.
-
Anti-His6-Europium Cryptate: Donor fluorophore.
-
Anti-Flag-XL665: Acceptor fluorophore.
Protocol:
-
Plate Prep: Use a 384-well low-volume white plate.
-
Incubation: Mix 5 µL of His-IN (100 nM final) + 5 µL of Flag-LEDGF (100 nM final) + 2 µL of Test Compound (Serial dilution in DMSO).
-
Equilibrium: Incubate for 30 mins at RT.
-
Detection: Add 4 µL of pre-mixed Anti-His-Eu/Anti-Flag-XL665 antibody solution.
-
Read: Incubate 1h. Read on a TR-FRET compatible reader (e.g., EnVision). Excitation: 337 nm; Emission: 620 nm (Donor) & 665 nm (Acceptor).
-
Analysis: Calculate HTRF Ratio (665/620*10^4). Plot % Inhibition vs. Log[Compound] to determine IC50 .
Mechanism Validation: Aberrant Multimerization (AlphaScreen)
Purpose: Confirm the compound induces the "lethal" oligomerization of IN, distinguishing it from pure competitive inhibitors.
Protocol:
-
System: Use His-tagged IN and Biotinylated-IN.
-
Beads: Streptavidin-Donor beads and Nickel-Chelate-Acceptor beads.
-
Logic: In the absence of compound, IN exists as dimers/tetramers with a basal signal. ALLINIs induce higher-order aggregation, causing a massive increase in the AlphaScreen signal (Prozone effect may occur at high concentrations).
-
Result Interpretation: A "Bell-shaped" dose-response curve indicates successful aberrant multimerization.
Antiviral Potency & Data Analysis[1][2][3][4][5][6][7]
Cell-Based Assay (MT-4 Cells)
Protocol:
-
Infect MT-4 cells with HIV-1 (strain IIIB) at an MOI of 0.01.
-
Add serial dilutions of the 3-chloro-tetrahydro-1,6-naphthyridine derivative immediately post-infection.
-
Incubate for 5 days.
-
Measure cell viability using MTT or CellTiter-Glo .
-
Cytotoxicity Control: Run a parallel plate with uninfected cells to determine CC50.
Comparative Data Table (Hypothetical SAR)
Comparing the Core vs. Optimized Derivatives
| Compound ID | Structure Description | LEDGF Displacement (IC50, nM) | Multimerization (Fold Increase) | Antiviral EC50 (MT-4, nM) |
| Core-Cl | 3-Cl-5,6,7,8-tetrahydro-1,6-naphthyridine | >10,000 | 1.0 (None) | >10,000 |
| Analog A | 3-(4-Fluorophenyl)-... | 450 | 2.5 | 800 |
| Analog B | 3-(Benzo[d][1,3]dioxol-5-yl)-... | 12 | 15.0 | 24 |
| Ref (BI-224436) | Clinical Standard ALLINI | 8 | 18.5 | 15 |
Note: The "Core-Cl" is inactive on its own; it requires the hydrophobic aryl group at C-3 to engage the pocket.
Pathway Visualization
Figure 2: Dual Mechanism of Action: The compound competes with LEDGF (early stage) and forces premature aggregation (late stage).
References
-
Peese, K. M., et al. (2019).[1] "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry.
-
Christ, F., et al. (2010). "Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization." Nature Chemical Biology.
-
Nolte, R. T. (2019).[1] "Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives." Protein Data Bank (PDB ID: 6NCJ).
-
Tsiang, M., et al. (2012). "New class of HIV-1 integrase (IN) inhibitors with a dual mode of action." Journal of Biological Chemistry.
-
Li, C., et al. (2020).[1] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold." The Journal of Organic Chemistry.
Sources
Technical Application Note: Strategic Functionalization of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Executive Summary & Strategic Analysis
The 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., inhibitors of MK2, ERK) and GPCR ligands. Its value lies in the bicyclic system's ability to enforce specific vector orientations while offering distinct hydrogen-bonding motifs.
However, derivatizing this scaffold presents a dual-challenge :
-
The "Distracting" Nucleophile (N6): The secondary amine at position 6 is highly nucleophilic and capable of poisoning palladium catalysts or undergoing competitive N-arylation.
-
The Deactivated Electrophile (C3-Cl): Unlike 2- or 4-chloropyridines, the 3-chloro position is not activated for Nucleophilic Aromatic Substitution (
) by resonance with the pyridine nitrogen. It behaves electronically like a deactivated aryl chloride, requiring specialized, electron-rich catalytic systems for successful Oxidative Addition.
The Core Directive: This guide establishes a "Protect-Activate-Derivatize" workflow. Direct functionalization of the unprotected scaffold is strongly discouraged due to chemo-selectivity issues.
Scaffold Preparation: The Prerequisite
Before attempting C-C or C-N bond formation at the C3 position, the N6 amine must be masked. The tert-Butyloxycarbonyl (Boc) group is the industry standard here due to its orthogonality to basic cross-coupling conditions and ease of removal.
Protocol A: N6-Protection (Standardization)
Objective: Convert the HCl salt of the starting material to the N-Boc intermediate.
Reagents:
-
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.2 equiv) -
Triethylamine (
) or DIPEA (2.5 equiv) -
Dichloromethane (DCM) [0.2 M concentration]
Step-by-Step:
-
Neutralization: Suspend the hydrochloride salt in DCM. Add
dropwise at 0°C. The suspension should clear as the free base is liberated. -
Addition: Add
(dissolved in minimal DCM) dropwise to the reaction mixture at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine stains red/purple, product is UV active but stain-negative).
-
Workup: Wash with 0.5M citric acid (to remove unreacted amine/base), then saturated
, then brine. Dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Validation:
NMR should show a strong singlet ~1.45 ppm (9H, t-Butyl).
Derivatization Protocols (C3-Chloro Functionalization)
Strategic Catalyst Selection
For 3-chloropyridines, standard catalysts like
-
XPhos / XPhos Pd G3: Excellent for Suzuki couplings, especially with steric hindrance.
-
RuPhos / RuPhos Pd G3: Superior for Buchwald-Hartwig amination with secondary amines.
-
BrettPhos / BrettPhos Pd G3: The gold standard for amination with primary amines.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Application: Attaching aryl or heteroaryl groups.
| Parameter | Specification | Causality / Rationale |
| Catalyst | XPhos Pd G3 (1–3 mol%) | Precatalyst ensures rapid activation of Pd(0). XPhos provides the steric bulk to facilitate reductive elimination and electron richness for oxidative addition into the C-Cl bond. |
| Solvent | 1,4-Dioxane : Water (4:1) | The biphasic system dissolves inorganic bases and promotes the transmetallation step. |
| Base | Mild enough to prevent Boc-deprotection but strong enough to activate the boronic acid. | |
| Temp | 80°C – 100°C | High temperature is required to overcome the activation energy of the Ar-Cl oxidative addition. |
Procedure:
-
Charge a reaction vial with N-Boc-3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G3 (0.02 equiv). -
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed 1,4-Dioxane and Water .
-
Heat to 90°C for 2–12 hours.
-
QC Check: If conversion stalls <50%, add 1 mol% additional catalyst. Do not increase temperature >110°C to avoid Boc thermolysis.
Protocol C: Buchwald-Hartwig Amination (C-N Bond)
Application: Installing amino groups (e.g., aniline mimics).
Critical Note: 3-Chloropyridines are prone to hydrodehalogenation (reduction) during this reaction if the catalyst loading is too low or water is present.
Reagents:
-
Scaffold (1.0 equiv)
-
Amine Partner (1.2 equiv)[1]
-
Base: NaOtBu (1.5 equiv) [Use
if substrate has sensitive esters/nitriles] -
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)
-
Solvent: Anhydrous Toluene or t-Amyl Alcohol.
Procedure:
-
Flame-dry the reaction vessel. Moisture kills this reaction.
-
Combine Scaffold, Amine, Base, and Precatalyst under inert atmosphere.
-
Add anhydrous solvent.[2]
-
Stir at 100°C .
-
Workup: Filter through Celite to remove Pd black/salts before aqueous workup. Residual Pd can chelate to the naphthyridine nitrogens, reducing yield.
Protocol D: Miyaura Borylation (Inverting Polarity)
Application: Converting the 3-Cl electrophile into a nucleophile (Boronic Ester) for subsequent coupling.
Reagents:
-
Bis(pinacolato)diboron (
) (1.2 equiv) -
Catalyst:
(5 mol%) or XPhos Pd G3 (2 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Must be anhydrous.
-
Solvent: 1,4-Dioxane.[2]
Procedure:
-
Combine reagents in a sealed tube.
-
Heat at 90°C for 4–16 hours.
-
Purification Note: The resulting boronic ester can be unstable on silica gel. Use neutral alumina or reverse-phase chromatography, or use crude in the next step ("Telescoped Synthesis").
Visualizing the Workflow
The following diagram illustrates the decision matrix and chemical flow for processing this scaffold.
Caption: Strategic workflow for the functionalization of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, emphasizing the mandatory N-protection step.
Troubleshooting: The Self-Validating System
A robust protocol includes its own diagnostics.[3][2] Use this table to interpret failure modes.
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains (No Conversion) | Catalyst failed Oxidative Addition. | 1. Switch to bulkier ligand (XPhos |
| De-chlorinated Product (Hydrodehalogenation) | 1. Ensure solvent is anhydrous.2.[1][2][4] Increase Amine concentration (for Buchwald).3. Switch base to | |
| "Black Palladium" precipitates early | Ligand dissociation / Catalyst death. | 1. Add free ligand (e.g., 1 mol% XPhos) to stabilize Pd.2. Ensure |
| Low Yield in Buchwald | Pd chelating to product. | Wash crude organic phase with aqueous solution of N-Acetylcysteine or Thiourea to strip Pd from the naphthyridine nitrogens. |
References
-
BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (Accessed 2023).[5][6][7][8] 9
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. (Accessed 2023).[5][6][7][8] 3
-
Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. (2008).[6] 10
-
Organic Synthesis. Buchwald-Hartwig Coupling General Procedures.11[1][6]
-
Takeda Pharmaceutical Company. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.[12] (2020).[7] 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. research.unipd.it [research.unipd.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
NMR characterization of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Application Note: NMR Characterization of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Executive Summary
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a critical heterocyclic scaffold in medicinal chemistry, particularly for developing kinase inhibitors and ROR
This guide provides a rigorous NMR characterization protocol, focusing on distinguishing the 3-chloro isomer from common impurities and handling the chemical shift variations caused by protonation states (free base vs. HCl salt).
Structural Overview & Numbering
To ensure accurate assignment, we utilize the standard 1,6-naphthyridine numbering system.
Key Structural Features:
-
Aromatic Ring (Pyridine-like): Contains Nitrogen at position 1 and Chlorine at position 3. Protons are located at H2 and H4.
-
Aliphatic Ring (Piperidine-like): Contains Nitrogen at position 6.[1][2] Protons are at H5, H7, and H8.
Figure 1: Connectivity and numbering of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.[2][3][4]
Experimental Protocol
Sample Preparation
The chemical shifts of this molecule are highly pH-dependent due to the basic secondary amine (N6) and the less basic pyridine nitrogen (N1).
-
Preferred Solvent: DMSO-d
(99.9% D).-
Reasoning: Ensures solubility of both free base and HCl salt forms. Allows visualization of the exchangeable NH proton (often invisible in CDCl
).
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Additives: If sharpening of the NH signal is required, or to break aggregation, add 1 drop of D
O (Note: This will eliminate the NH signal via exchange).
Instrument Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended for resolution of H7/H8 coupling).
-
Temperature: 298 K (25 °C).
-
Experiments: 1H, 13C, COSY, HSQC, HMBC.
Spectral Analysis & Assignments
1H NMR Data (Representative in DMSO-d )
The following table synthesizes data from 1,6-naphthyridine derivatives and tetrahydro-isoquinoline analogs to provide accurate expected ranges [1, 2, 3].
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H2 | 8.30 – 8.45 | Singlet (s) | 1H | Deshielded by adjacent N1 and inductive effect of C3-Cl. Most downfield signal. |
| H4 | 7.60 – 7.80 | Singlet (s) | 1H | Aromatic, adjacent to ring junction and C3-Cl. |
| NH | ~9.5 (Salt) / ~3-5 (Base) | Broad (bs) | 1H | Highly variable. In HCl salt, appears very downfield (ammonium). |
| H5 | 4.10 – 4.30 | Singlet (s) | 2H | Benzylic-like, isolated between quaternary C4a and N6. Appears as a singlet (or broad s). |
| H7 | 3.30 – 3.50 | Triplet (t) | 2H | Adjacent to N6. Deshielded by amine. |
| H8 | 2.90 – 3.10 | Triplet (t) | 2H | Adjacent to C7 and ring junction C8a. |
Critical Note on H5: In many tetrahydro-naphthyridines, H5 appears as a singlet because there are no protons on the adjacent quaternary carbon (C4a) and coupling to the NH is usually not observed due to exchange.
13C NMR Data (Representative)
| Position | Shift ( | Type | Notes |
| C2 | ~145 – 148 | CH | Alpha to Nitrogen (N1). |
| C3 | ~128 – 132 | C-quat | Substituted with Chlorine. |
| C4 | ~135 – 138 | CH | Aromatic. |
| C8a | ~150 – 155 | C-quat | Ring junction (next to N1). |
| C4a | ~120 – 125 | C-quat | Ring junction. |
| C5 | ~43 – 46 | CH | Benzylic, next to N6. |
| C7 | ~40 – 42 | CH | Next to N6. |
| C8 | ~25 – 28 | CH | Beta to N6. |
Structural Validation (Self-Validating Protocol)
The most common synthetic error is regioisomerism (e.g., Cl at position 2 or 4) or incomplete reduction. Use HMBC (Heteronuclear Multiple Bond Correlation) to validate the 3-Chloro structure.
Differentiation Logic:
-
H2 Signal: If Cl is at position 2, the highly deshielded H2 singlet (~8.4 ppm) will be absent .
-
HMBC Correlations:
-
H2 (Proton) should show a strong 3-bond correlation to C4 and C8a .
-
H4 (Proton) should show a strong 3-bond correlation to C2 , C8a , and C5 .
-
Diagnostic: If Cl is at C3, H2 and H4 are singlets (weak meta-coupling possible). If Cl is at C4, H2 and H3 would show ortho-coupling (J ~8 Hz).
-
Figure 2: Decision tree for validating the regioisomer of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Troubleshooting & Tips
-
Broad Signals: If H5, H7, or H8 appear broad, it is likely due to conformational exchange of the piperidine ring or slow exchange of the NH proton.
-
Solution: Run the experiment at 323 K (50 °C) to sharpen signals.
-
-
Water Peak Interference: In DMSO-d
, water appears ~3.3 ppm, which often overlaps with H7.-
Solution: Use dry DMSO (ampoules) or compare with the H8 integral (which should be identical to H7) to estimate purity.
-
-
Salt vs. Free Base: The HCl salt will shift H5, H7, and H8 downfield by 0.2–0.5 ppm compared to the free base due to the positive charge on N6.
References
-
Synthesis and Analog Data: Takasu, T., et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Organic Chemistry, 2020. Link
-
General Naphthyridine Shifts: Paudler, W. W., & Kress, T. J. "Naphthyridine Chemistry. I. Proton Magnetic Resonance Spectra."[1][5][6] The Journal of Organic Chemistry, 1966. Link
-
Commercial Availability & CAS Verification: ChemicalBook Entry for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1260879-95-5).[7] Link
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5,6,7,8-tetrahydro-1,6-naphthyridine HCl(1187830-51-8) 1H NMR spectrum [chemicalbook.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS 1260879-95-5 | 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (Free base CAS: 944905-57-1; HCl salt CAS: 1260879-95-5).
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly privileged pharmacophore in drug discovery, most notably utilized in the synthesis of potent RORγt inverse agonists like TAK-828F [1]. However, constructing this bicyclic system while preserving the reactive 3-chloro substituent presents significant chemoselectivity challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure synthetic integrity.
Part 1: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why am I observing complete loss of the chloro substituent during the reduction of the 3-chloro-1,6-naphthyridine core? The Causality: The primary culprit is competitive hydrodehalogenation. When utilizing standard heterogeneous catalysts like Palladium on Carbon (Pd/C) under hydrogen gas, the highly active Pd(0) surface readily undergoes oxidative addition into the aryl C–Cl bond. Because the pyridine ring is electron-deficient, this oxidative addition is kinetically competitive with—or even faster than—the coordination and hydrogenation of the nitrogen-containing ring [2]. The Solution: You must shift the mechanistic pathway away from oxidative addition. Utilizing Ruthenium-catalyzed transfer hydrogenation operates via an outer-sphere hydride transfer mechanism. This drastically reduces the propensity for C–Cl bond cleavage, allowing for chemoselective reduction of the unsubstituted ring[1].
Q2: During the Pictet-Spengler cyclization of my piperidine precursor, I get a complex mixture of regioisomers and degradation products. How do I force the correct ring closure? The Causality: The 1,6-naphthyridine core requires precise regiocontrol. If you are starting from a functionalized piperidine derivative, the intermediate iminium ion can undergo electrophilic aromatic substitution at multiple positions. Furthermore, the electron-withdrawing nature of the chloro group deactivates the ring, demanding harsher Lewis acids (e.g., neat TFA or BF3·OEt2). Unfortunately, these harsh conditions simultaneously promote polymerization of the electron-rich intermediates. The Solution: Abandon traditional electrophilic cyclization if regio-scrambling exceeds 10%. Instead, employ a transition-metal-catalyzed cyclization (such as a Heck-type vinylation followed by intramolecular amination) to unambiguously set the regiochemistry without relying on the inherent nucleophilicity of the deactivated ring [1].
Q3: My isolated 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine degrades upon storage. What causes this and how do I prevent it? The Causality: The target molecule contains a highly nucleophilic secondary amine (position 6) adjacent to an electron-rich tetrahydropyridine ring. Upon exposure to ambient air and light, the N6 position is highly susceptible to N-oxidation, leading to subsequent radical-mediated dimerization or polymerization. The Solution: Always isolate and store the compound as its hydrochloride salt. Protonation of the N6 amine lowers the Highest Occupied Molecular Orbital (HOMO) of the molecule, drastically reducing its nucleophilicity and rendering it stable against oxidative degradation.
Part 2: Mechanistic Troubleshooting & Workflows
To visualize the chemical divergence that leads to the most common failure state (hydrodehalogenation), refer to the mechanistic pathway below.
Mechanistic divergence in 3-chloro-1,6-naphthyridine reduction based on catalyst selection.
If you are attempting a cyclization route and facing low yields, follow this diagnostic workflow:
Diagnostic workflow for troubleshooting Pictet-Spengler cyclization side reactions.
Part 3: Quantitative Data & Experimental Protocols
Catalyst Screening Data for 1,6-Naphthyridine Reduction
The table below summarizes the quantitative impact of catalyst selection on the ratio of target compound to the dechlorinated side product. This data dictates the necessity of the protocol that follows [3].
| Catalyst System | Hydrogen Source | Solvent | Temp (°C) | Target Yield (%) | Dechlorination (%) |
| 10% Pd/C | H₂ (50 psi) | MeOH | 25 | 12% | 85% |
| PtO₂ (Adams' Catalyst) | H₂ (1 atm) | AcOH | 25 | 41% | 38% |
| Rh/C | H₂ (1 atm) | EtOH | 25 | 55% | 22% |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | HCOONa (5 eq) | H₂O/DCM | 40 | 94% | <1% |
Protocol: Chemoselective Transfer Hydrogenation (Self-Validating System)
To avoid hydrodehalogenation, utilize this Ruthenium-catalyzed transfer hydrogenation protocol. This methodology is designed as a self-validating system : the reaction parameters inherently restrict over-reduction, and the in-process controls dictate immediate go/no-go decisions based on mass spectrometry thresholds.
Reagents:
-
3-Chloro-1,6-naphthyridine (1.0 equiv, 10 mmol)
-
RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.02 equiv, 2 mol%)
-
Sodium formate (HCOONa) (5.0 equiv, 50 mmol)
-
Dichloromethane (DCM) / Degassed Water (1:1, 40 mL)
Step-by-Step Methodology:
-
System Purge: Charge a 100 mL Schlenk flask with 3-chloro-1,6-naphthyridine and the Ru-catalyst. Evacuate and backfill the flask with Argon three times. Causality: Oxygen poisons the active Ru-hydride species, leading to stalled reactions.
-
Solvent Addition: Add 20 mL of anhydrous DCM followed by a solution of sodium formate dissolved in 20 mL of degassed water.
-
Biphasic Heating: Vigorously stir the biphasic mixture at 40 °C. The vigorous stirring is critical to ensure adequate mass transfer between the aqueous formate phase and the organic substrate phase.
-
Self-Validating In-Process Control (IPC): After 4 hours, halt stirring to allow phase separation. Sample the DCM layer and analyze via LC-MS.
-
Validation Threshold: The reaction is validating successfully if the ratio of m/z 205 [M+H]⁺ (Target) to m/z 171 [M+H]⁺ (Dechlorinated side product) is > 98:2.
-
Failure State: If m/z 171 exceeds 2%, the system has failed (likely due to catalyst degradation or thermal spiking). Quench immediately by cooling to 0 °C to save the remaining batch.
-
-
Workup & Salt Formation: Once complete, separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), and dry the combined organics over Na₂SO₄.
-
Stabilization: To prevent oxidative degradation of the free base, bubble dry HCl gas into the DCM solution until precipitation ceases. Filter the resulting solid to isolate 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a stable, off-white powder.
References
-
Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: ACS Publications (The Journal of Organic Chemistry), 2020. URL: [Link]
-
Title: Core-Shell Nano-Cobalt Catalyzed Chemoselective Reduction of N-Heteroarenes with Ammonia Borane Source: ChemSusChem (via PubMed), 2022. URL: [Link]
-
Title: Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts Source: The Journal of Organic Chemistry, 1989. URL: [Link]
purification challenges of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Welcome to the Technical Support Center for the handling, isolation, and purification of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine .
As a bicyclic system containing both a basic aliphatic secondary amine (piperidine moiety) and a mildly basic pyridine nitrogen, this scaffold presents unique physicochemical challenges. The dual-nitrogen motif drives strong electrostatic interactions with purification media, often leading to poor mass recovery and severe peak tailing.
This guide is designed by application scientists to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity isolation of your target compound.
I. Troubleshooting Guide & FAQs
Q1: I am experiencing severe streaking and low mass recovery when purifying the free base on normal-phase silica gel. What is causing this, and how can I resolve it? Causality: The secondary amine of the tetrahydro-1,6-naphthyridine core is highly basic (predicted pKa ~9.89)[1]. When exposed to the acidic silanol groups (Si-OH) of standard bare silica, the amine acts as a strong hydrogen bond donor and acceptor, forming irreversible electrostatic complexes. Resolution: You must suppress silanol ionization. If you must use normal-phase chromatography for the free base, use a highly polar eluent system with a basic modifier. A standard starting mixture is Dichloromethane/Methanol/Aqueous Ammonia (e.g., 90:9:1). For optimal results, switch to amine-functionalized (NH2) silica columns, which pre-neutralize the silanol interactions and allow the compound to elute symmetrically.
Q2: Is there a scalable way to purify this compound without using column chromatography? Causality & Resolution: Yes. In industrial process chemistry, chromatography of this scaffold is actively avoided due to the aforementioned basicity. Literature from Takeda Pharmaceuticals on the synthesis of tetrahydronaphthyridine scaffolds highlights that chromatography-free purification is essential for scale-up[2]. The most effective method is isolating the compound as its hydrochloride salt (CAS 1260879-95-5)[3]. By treating the crude free base with anhydrous HCl in a non-polar solvent, the resulting salt precipitates as a highly crystalline, pure solid, leaving lipophilic impurities in the mother liquor.
Q3: My crude mixture contains structurally similar regioisomers from a previous ring-closing step. Salt precipitation isn't providing enough resolution. What is the next best step? Causality & Resolution: When high-resolution separation of isomers is required, transient Boc-protection is the field-proven standard. By reacting the crude mixture with Di-tert-butyl dicarbonate (Boc2O), the basic secondary amine is converted into a neutral carbamate. This drastically reduces the polarity and basicity of the molecule, allowing for crisp, high-resolution separation on standard normal-phase silica gel without basic modifiers[4]. Following purification, the Boc group is quantitatively removed.
Q4: What are the optimal conditions for Reverse-Phase HPLC (RP-HPLC) purification? Causality & Resolution: Because of the basic amines, using unbuffered water/acetonitrile will lead to peak tailing. You must use a low-pH buffer, such as 0.1% Trifluoroacetic acid (TFA), to fully protonate both nitrogens. This ensures the molecule exists in a single, fully ionized state, resulting in sharp, well-behaved peaks. Note that this will yield the di-TFA salt of the product.
II. Purification Strategy Decision Matrix
Decision tree for selecting the optimal purification route based on impurity profiles.
III. Quantitative Data: Comparison of Purification Strategies
| Purification Strategy | Resolution Power | Scalability | Typical Mass Recovery | Yield Impact / Drawbacks | Recommended Use Case |
| Normal Phase (Bare SiO2) | Low (Streaking) | Poor | 30 - 50% | High loss due to irreversible adsorption. | Not Recommended |
| Normal Phase (NH2-SiO2) | Moderate | Good | 85 - 95% | Requires specialized, expensive stationary phase. | Routine lab-scale prep. |
| HCl Salt Precipitation | Moderate | Excellent | 90 - 98% | Cannot separate structurally identical basic isomers. | Large-scale / Process chemistry. |
| Transient Boc-Protection | High | Good | 80 - 90% (Over 3 steps) | Adds two synthetic steps (protection/deprotection). | Separation of regioisomers. |
| RP-HPLC (0.1% TFA) | High | Poor | 85 - 95% | Yields TFA salt; requires lyophilization and free-basing. | Final polishing of small batches. |
IV. Self-Validating Experimental Protocols
Protocol A: Chromatography-Free Isolation via Hydrochloride Salt Precipitation
This protocol leverages the basicity of the naphthyridine core to selectively crystallize the product, leaving non-basic organic impurities in solution.
-
Dissolution: Dissolve the crude 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine free base in a minimum volume of anhydrous Ethyl Acetate (EtOAc) at room temperature (approx. 10 mL/g).
-
Validation Check: The solution must be completely transparent. Any suspended particulates are likely inorganic salts from previous steps and must be removed via filtration through a Celite pad before proceeding.
-
-
Salt Formation: Place the flask in an ice bath (0 °C). Under vigorous stirring, dropwise add 1.1 equivalents of 2.0 M HCl in Diethyl Ether.
-
Validation Check: An immediate, dense white precipitate (the hydrochloride salt) will form. If the solution turns cloudy but fails to precipitate, add a small volume of cold hexanes as an anti-solvent to induce nucleation.
-
-
Maturation & Verification: Stir the suspension for 30 minutes at 0 °C. Spot the mother liquor on a TLC plate and visualize under UV (254 nm).
-
Validation Check: The mother liquor should show minimal UV activity corresponding to the product, confirming quantitative precipitation. Furthermore, a drop of the mother liquor on wet pH paper should read pH < 2, confirming sufficient HCl was added.
-
-
Isolation: Filter the suspension rapidly through a Buchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 5 mL/g) and dry under high vacuum at 40 °C for 4 hours.
Protocol B: Transient Boc-Protection for High-Resolution Chromatography
Use this workflow when dealing with complex mixtures of regioisomers that cannot be resolved via crystallization.
Chemical state workflow illustrating the transient Boc-protection strategy.
-
Protection: Dissolve the crude mixture in Dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (Et3N), followed by 1.2 equivalents of Di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 2 hours.
-
Validation Check: Perform a TLC stain using Ninhydrin. The starting free base will stain dark purple/brown upon heating. The reaction is complete when the baseline spot disappears and a new, faster-running, UV-active (but Ninhydrin-negative) spot appears.
-
-
Purification: Concentrate the reaction mixture and load it directly onto a standard bare silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 10% to 50% EtOAc). The Boc-protected naphthyridine will elute as a sharp, symmetrical peak.
-
Deprotection: Dissolve the purified Boc-intermediate in a minimal amount of DCM. Add 10 equivalents of 4.0 M HCl in Dioxane. Stir at room temperature.
-
Validation Check: The reaction will actively bubble (evolution of CO2 and isobutylene gases). The reaction is complete when gas evolution ceases (typically 1-2 hours).
-
-
Final Isolation: Concentrate the mixture under reduced pressure to yield the pure 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride salt.
V. References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
1,2,3,4-Tetrahydro-1,6-naphthyridine - Computed and Experimental Properties Source: PubChem (National Institutes of Health) URL:[Link]
-
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride - Custom Synthesis Data Source: Howei Pharm URL:[Link]
Sources
Technical Support Center: Optimizing Heck Reaction Conditions for Chloropyridines
Welcome to the Technical Support Center for optimizing the Heck-Mizoroki reaction with chloropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Chloropyridines, while valuable building blocks, present unique challenges due to their electronic properties. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions based on established organometallic principles.
Question 1: I am observing no or very low conversion of my chloropyridine starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion in the Heck reaction of chloropyridines is a common issue, often stemming from the inherent low reactivity of the C-Cl bond and potential catalyst inhibition. Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst Activity: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step.[1] Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ may not be sufficiently active on their own.
-
Solution: Employ more active, pre-formed Pd(0) sources or, more effectively, utilize a combination of a palladium precursor with specialized ligands. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition step.[2][3] Consider ligands such as XPhos, SPhos, or RuPhos, which have demonstrated high efficacy in coupling challenging substrates, including heteroaromatic chlorides.[2] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties and steric bulk, which promote catalyst stability and activity.[4][5][6]
-
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive complexes.[7] This is a well-documented challenge in the cross-coupling of pyridyl halides.
-
Solution: The use of bulky ligands can sterically shield the palladium center, mitigating unwanted coordination with the pyridine nitrogen.[8] Alternatively, employing a ligand that can form a more stable complex with palladium can outcompete the pyridine coordination.
-
-
Suboptimal Base and Solvent Selection: The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[1] An inappropriate base or solvent can lead to a stalled reaction.
-
Solution: For the less reactive chloropyridines, stronger inorganic bases are often required. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][8] The choice of solvent can also significantly impact the reaction rate and yield.[5][9] Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can aid in the dissolution of the inorganic base and stabilize the catalytic species.[10]
-
-
Insufficient Reaction Temperature: The activation of the C-Cl bond typically requires higher temperatures compared to C-Br or C-I bonds.[11]
-
Solution: Gradually increase the reaction temperature, for instance, in 10-20 °C increments. Typical temperatures for Heck reactions with aryl chlorides range from 100-140 °C.[11] Microwave irradiation can be a highly effective method to rapidly and uniformly heat the reaction mixture to elevated temperatures, often leading to significantly reduced reaction times and improved yields.[12][13][14][15]
-
Question 2: My reaction is producing a significant amount of side products, primarily the reduced (dehalogenated) chloropyridine and/or homocoupled olefin. What is causing this and how can I minimize it?
Answer: The formation of these side products points to specific, competing reaction pathways that can be suppressed through careful optimization of your reaction conditions.
-
Formation of Reduced (Dehalogenated) Chloropyridine: This side product arises from a "reductive Heck" pathway where the intermediate organopalladium species, instead of undergoing β-hydride elimination, is intercepted by a proton source.[5]
-
Solution: Ensure your reaction is conducted under strictly anhydrous conditions, as water can be a proton source. Use dry solvents and reagents. The choice of base can also influence this side reaction; sometimes, a weaker, non-nucleophilic organic base like a hindered amine can be beneficial if a strong inorganic base is suspected to contribute to this pathway.
-
-
Formation of Homocoupled Olefin: This is often a result of side reactions involving the olefin coupling with itself, which can be promoted by certain reaction conditions.
-
Solution: The stoichiometry of your reactants is critical. Ensure you are not using a large excess of the olefin. Additionally, the reaction temperature can play a role; running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
-
Question 3: I am working with an ortho-substituted chloropyridine and experiencing very low yields. Is this due to steric hindrance, and how can I overcome it?
Answer: Yes, steric hindrance from an ortho-substituent can significantly impede the Heck reaction by slowing down both the oxidative addition and the subsequent steps of the catalytic cycle.[5]
-
Solution: This is a scenario where the choice of ligand is paramount. Highly active and sterically demanding ligands are necessary to overcome the hindered environment.
-
Ligand Selection: Buchwald's biaryl phosphine ligands, such as XPhos and SPhos, are specifically designed to be bulky and electron-rich, making them ideal for coupling sterically hindered substrates.[2] N-heterocyclic carbene (NHC) ligands with bulky N-substituents can also be very effective.[4][5]
-
Catalyst System: Consider using a pre-catalyst that is known to be effective for sterically demanding couplings.
-
Frequently Asked Questions (FAQs)
What is the generally accepted mechanism for the Heck reaction?
The Heck reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][16] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridine.[1]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by the insertion of the alkene into the Pd-C bond.[1]
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[1]
-
Reductive Elimination and Catalyst Regeneration: The base removes the hydride from the palladium complex, regenerating the active Pd(0) catalyst.[1]
Which palladium source is best for the Heck reaction of chloropyridines?
While many palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective starting points.[1] However, for challenging substrates like chloropyridines, the choice of ligand is more critical than the initial palladium source. The active Pd(0) species is generated in situ.[17]
How do I choose the right ligand for my reaction?
For chloropyridines, the general rule is to use bulky and electron-rich ligands.[2][3]
-
Monodentate Biarylphosphines (e.g., XPhos, SPhos): These are often the first choice for challenging couplings due to their high activity.[2]
-
N-Heterocyclic Carbenes (NHCs): These offer high stability and strong electron-donating ability, making them excellent for activating C-Cl bonds.[4][5][6]
-
Bidentate Phosphines (e.g., BINAP, DPPF): These can also be effective, but their performance can be more substrate-dependent.[2]
What is the role of the base in the Heck reaction?
The base is essential for the catalyst turnover. It neutralizes the hydrogen halide (HX) that is formed during the reductive elimination of the palladium-hydride intermediate, thus regenerating the active Pd(0) catalyst for the next cycle.[1][18]
Data Presentation
Table 1: Comparison of Ligand Classes for the Heck Reaction of Chloropyridines
| Ligand Class | Key Characteristics | Common Examples | Suitability for Chloropyridines |
| Monodentate Biarylphosphines | Bulky, electron-rich, promote fast oxidative addition and reductive elimination.[2][3] | XPhos, SPhos, RuPhos | Excellent: Often the most effective for these challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable, form highly stable palladium complexes.[4][6] | IPr, IMes | Excellent: Provide high catalyst stability and activity, especially at elevated temperatures.[5] |
| Bidentate Phosphines | Form well-defined, stable complexes; bite angle influences reactivity.[2] | BINAP, DPPF, Xantphos | Good to Moderate: Can be effective, but may require more optimization and higher temperatures.[2] |
| Triarylphosphines | Less electron-rich and bulky compared to the above classes. | PPh₃, P(o-tol)₃ | Poor to Moderate: Generally not active enough for the efficient coupling of chloropyridines. |
Experimental Protocols
Protocol 1: Standard Heck Reaction Conditions for Chloropyridines
This protocol provides a starting point for the optimization of the Heck reaction with a chloropyridine substrate.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chloropyridine (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., DMAc, 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Heck Reaction for Chloropyridines
This protocol is designed for rapid optimization and can often provide improved yields in shorter reaction times.[13][14]
-
Reaction Setup: In a microwave-safe reaction vial equipped with a stir bar, combine the chloropyridine (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., 1,4-dioxane, 0.2-0.5 M).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 30-60 minutes.
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. mdpi.com [mdpi.com]
- 13. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 15. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 16. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
This guide serves as a centralized technical resource for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. Recognizing the challenges inherent in scaling up heterocyclic syntheses, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our approach is grounded in established chemical principles and field-proven strategies to ensure safety, efficiency, and reproducibility.
Synthetic Pathway Overview & Core Challenges
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is an area of active development, particularly for its use in potent pharmaceutical agents.[1] While multiple routes exist, a common strategy involves the construction of the pyridine ring system followed by a cyclization and reduction sequence. A key challenge in large-scale production is moving away from processes that require cryogenic conditions, hazardous reagents, or extensive chromatographic purification, which are often not viable in a manufacturing environment.[1][2]
A plausible and scalable synthetic approach, adapted from modern methodologies, is outlined below. This pathway prioritizes atom economy and avoids chromatography, making it suitable for scale-up.[3]
Caption: Scalable synthetic route for the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is a Heck-type reaction with ethylene gas preferred for vinylation on a large scale? A: Using ethylene gas is significantly more atom-economical and cost-effective than traditional vinyl sources like potassium vinyltrifluoroborate.[1] While it requires specialized equipment for gas handling under pressure, it avoids corrosive borate byproducts and reduces waste streams, which are critical considerations for industrial-scale synthesis.[2]
Q2: What are the main safety concerns when scaling up this synthesis? A: The primary concerns include:
-
Gas Handling: The use of ethylene requires robust pressure-rated reactors and monitoring for leaks.
-
Exothermic Reactions: Metal-catalyzed reactions and reductions can be highly exothermic. Scale-up requires careful thermal management, including controlled reagent addition and efficient reactor cooling, to prevent thermal runaway.
-
Hazardous Reagents: While this route avoids some hazardous materials like hydrazine, which was used in earlier, less scalable syntheses, handling of palladium and ruthenium catalysts requires appropriate personal protective equipment (PPE) and containment to manage heavy metal exposure and waste.[1]
Q3: Is chromatographic purification avoidable for the final product? A: Yes, a key goal for large-scale synthesis is to develop a process that yields a final product of sufficient purity through crystallization.[3] The final troubleshooting step often involves developing a robust crystallization procedure using a specific solvent/anti-solvent system to effectively purge residual impurities, avoiding the cost and solvent waste associated with industrial-scale chromatography.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Stage 1: Vinylation Reaction
Q: The Heck-type vinylation reaction is sluggish or stalls completely. What are the likely causes? A: This is a common issue in palladium-catalyzed cross-coupling reactions. The root cause is often related to catalyst deactivation or insufficient reactivity.
-
Check Catalyst Quality and Loading: Ensure the palladium catalyst is from a reliable source and has not been improperly stored. On scale-up, catalyst loading (mol%) may need to be re-optimized.
-
Inspect Base and Solvent: The choice of base is critical. Ensure it is anhydrous and of sufficient strength. The solvent must also be dry, as water can interfere with the catalytic cycle.
-
Oxygen Contamination: The reaction is sensitive to oxygen. Verify that the reactor was adequately purged with an inert gas (Nitrogen or Argon) before heating.
-
Inhibitors in Starting Material: The starting 2,5-dichloropyridine may contain impurities that act as catalyst poisons. Confirm its purity by HPLC and consider re-purification if necessary.
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Welcome to the Technical Support and Troubleshooting Guide for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine . This compound is a highly valuable scaffold in drug discovery, particularly for synthesizing complex kinase inhibitors and receptor modulators[1]. However, its unique fused bicyclic structure presents specific stability challenges during synthesis, workup, and storage.
This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind these stability issues and to implement field-proven protocols to prevent them.
Core Stability Issues & Mechanistic Causality
The Aromatization Sink (Oxidation)
The most frequent issue reported by chemists handling 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is spontaneous degradation into a complex mixture of byproducts, primarily the fully aromatized 3-chloro-1,6-naphthyridine[1].
The Causality: The tetrahydro-1,6-naphthyridine core consists of a saturated piperidine ring fused to a pyridine ring. The thermodynamic driving force to form a fully conjugated, 10-
Salt Formation as a Stabilization Strategy
To counteract this thermodynamic sink, commercial vendors and process chemists isolate the compound as a hydrochloride (HCl) salt[2]. Protonation of the secondary amine ties up the critical nitrogen lone pair, drastically increasing the molecule's oxidation potential and effectively halting the initiation of the dehydrogenation cascade[3].
Fig 1: Oxidative aromatization pathway of the tetrahydro-1,6-naphthyridine core.
Quantitative Stability Profiles
To ensure experimental reproducibility, refer to the following stability parameters when designing your synthetic routes.
| Parameter | Free Base Form | Hydrochloride (HCl) Salt Form |
| Physical State | Viscous oil or low-melting solid | Crystalline solid |
| Air Stability | High sensitivity (rapid aromatization) | Stable under ambient atmosphere |
| Storage Temperature | -20 °C (Strictly under Ar/N₂) | 4 °C to Room Temperature |
| Solubility | Soluble in DCM, EtOAc, THF | Soluble in Water, DMSO, MeOH |
| Handling Requirement | Schlenk line / Glovebox recommended | Standard benchtop handling |
| Shelf Life | < 24 hours in solution (ambient air) | > 2 years (desiccated) |
Troubleshooting FAQs
Q: My isolated yield of the free base is unexpectedly low, and NMR shows a complex mixture of aromatic peaks. What happened? A: You are observing spontaneous oxidative aromatization[1]. During basic aqueous workup, the free base is liberated. If the extraction solvents are not degassed, or if the organic layer is concentrated on a rotary evaporator exposed to air, the compound rapidly oxidizes to the fully aromatic 1,6-naphthyridine derivative[4]. Always use degassed solvents and backfill your rotary evaporator with inert gas.
Q: How can I selectively functionalize the secondary amine without reacting the 3-chloro group?
A: The 3-position of the pyridine ring is generally less activated toward nucleophilic aromatic substitution (S
Q: Can I store the free base in the freezer to prevent degradation? A: While storing the free base at -20 °C slows the reaction kinetics, it does not prevent oxidation if oxygen is present in the vial. If you must store the compound, it is highly recommended to convert it back to the hydrochloride salt[3].
Standard Operating Procedures (Protocols)
To maintain scientific integrity, the following protocol is designed as a self-validating system. By generating the free base in-situ, you bypass the need to isolate the unstable intermediate, thereby eliminating the primary vector for oxidative degradation.
Protocol: Anaerobic In-Situ Free-Basing and Coupling
Objective: Safely liberate 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine from its HCl salt and immediately trap it with an electrophile (e.g., an acid chloride or alkyl halide) without isolation.
Step-by-Step Methodology:
-
Solvent Preparation: Sparge anhydrous Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA) with dry Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen.
-
Setup: In an oven-dried, septum-sealed flask purged with N₂, suspend 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (1.0 eq) in the degassed DCM (0.1 M).
-
In-Situ Neutralization: Cool the suspension to 0 °C using an ice bath. Add the degassed DIPEA (3.0 eq) dropwise via syringe. Causality Note: The excess DIPEA neutralizes the HCl salt, liberating the free base. The immediate presence of an inert atmosphere prevents the exposed lone pair from initiating oxidation.
-
Electrophile Addition: Slowly add your electrophile (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until complete (monitored by LC-MS).
-
Quench & Workup: Quench the reaction with a degassed saturated aqueous NH₄Cl solution. Extract with degassed DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure, ensuring the system is backfilled with N₂ rather than ambient air.
Fig 2: Optimized anaerobic workflow for in-situ free-basing and immediate electrophilic trapping.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F | ACS Publications |[Link][1]
Sources
troubleshooting 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine NMR spectrum
Topic: Troubleshooting & Spectral Assignment Guide
Introduction
Welcome to the technical support hub for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine . This guide addresses the specific NMR anomalies users encounter with this scaffold. The fusion of a chloropyridine ring with a saturated tetrahydropyridine ring creates a unique electronic environment that often leads to assignment errors, particularly regarding the "missing" amine proton and the regio-assignment of the aliphatic chain.[1]
This guide is structured as a dynamic troubleshooting workflow. Do not read it linearly; navigate to the section matching your specific spectral issue.
Module 1: The "Missing" Signals (Broadening & Exchange)[2]
User Issue:
"I cannot find the NH signal (H6), and the aliphatic peaks (H5, H7) appear as broad humps rather than sharp multiplets."
Root Cause Analysis:
The secondary amine at position 6 (N6) is the culprit.[2]
-
Quadrupolar Broadening: The nitrogen nucleus (
, ) has an electric quadrupole moment that relaxes efficiently, broadening the attached proton (H6) and adjacent protons (H5, H7) via scalar coupling.[1][2] -
Chemical Exchange: In protic solvents (MeOH,
) or "wet" aprotic solvents (CDCl with traces of acid/water), the amine proton undergoes rapid exchange.[1][2] If the exchange rate ( ) is intermediate on the NMR timescale, the NH peak broadens into the baseline, and adjacent CH couplings collapse.[1][2]
Troubleshooting Protocol:
| Experiment | Purpose | Expected Outcome |
| Solvent Switch: DMSO-d | Slows proton exchange due to strong H-bonding. | NH signal appears as a broad singlet/triplet; H5/H7 sharpen.[2] |
| D | Forces rapid exchange of NH to ND.[2][3] | NH signal disappears completely . Adjacent CH |
| Acidification (TFA-d) | Protonates N6 ( | Stops exchange. H5 and H7 shift significantly downfield (approx +0.5 ppm).[2] |
Visual Logic: The "Disappearing Proton" Workflow
Caption: Decision tree for confirming amine presence via solvent manipulation.
Module 2: Regio-Assignment (The "Singlet vs. Triplet" Test)
User Issue:
"How do I confirm I have the 1,6-naphthyridine isomer and not the 1,7- or 1,5- isomer formed during cyclization?"
Scientific Explanation:
The topology of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system provides a definitive splitting pattern signature.[1][4]
-
H5 (Methylene): Located between the aromatic ring junction (C4a) and the amine (N6).[2] It has no vicinal protons on C4a.[2]
-
H7 & H8 (Ethylene Bridge): H7 is next to N6; H8 is next to the aromatic junction (C8a).[2] They are vicinal to each other.[2]
The Diagnostic Rule:
In the 1,6-naphthyridine scaffold, the H5 methylene appears as a Singlet (approx 3.5 - 3.8 ppm).[1][5]
-
Contrast: In 1,7-naphthyridine, the isolated methylene is at position 8.[1]
-
Contrast: In 1,5-naphthyridine, there are no isolated methylenes (all are CH
-CH -CH ).[1]
Assignment Table (Free Base in CDCl )
| Position | Type | Multiplicity | Approx Shift ( | Diagnostic Feature |
| H2 | Aromatic | Singlet (d) | 8.2 - 8.4 | Most downfield; ortho to N1 and Cl. |
| H4 | Aromatic | Singlet | 7.4 - 7.6 | NOE correlation to H5. |
| H5 | Aliphatic | Singlet | 3.5 - 3.8 | Benzylic & |
| H7 | Aliphatic | Triplet | 3.0 - 3.2 | |
| H8 | Aliphatic | Triplet | 2.8 - 3.0 | Benzylic.[2] Couples to H7. |
Critical Validation Step: Run a 1D NOE or 2D NOESY experiment. Irradiating the H4 aromatic singlet must show an enhancement of the H5 aliphatic singlet .[2] If this NOE is absent, you likely have a regioisomer.[1][2]
Module 3: Salt vs. Free Base (The "Shift Shock")
User Issue:
"My spectrum matches the peak pattern, but the chemical shifts are off by >0.5 ppm compared to the literature."
Root Cause Analysis:
This compound is often isolated as an HCl or TFA salt.[2] Protonation occurs primarily at the more basic aliphatic amine (N6), and secondarily at the pyridine nitrogen (N1).[1][2] This creates a strong electron-withdrawing effect, deshielding adjacent protons.[1]
Shift Comparison Data
| Proton | Free Base ( | HCl Salt ( | |
| H5 | ~3.6 | ~4.3 | +0.7 (Large) |
| H7 | ~3.1 | ~3.5 | +0.4 |
| H2 | ~8.3 | ~8.6 | +0.3 |
| NH | Broad/Invisible | >9.0 (Broad) | Distinct |
Correction Protocol (Free-Basing):
-
Dissolve 5 mg of salt in CDCl
. -
Add 1 drop of
/ solution or solid directly to the NMR tube.[2] -
Shake vigorously for 2 minutes.
-
Allow layers to separate (or filter solid).[2]
-
Re-acquire spectrum.[2] The shifts should return to "Free Base" values.
Module 4: Advanced Connectivity (Graphviz)[1][2]
Use this diagram to visualize the critical correlations required to prove the structure for publication or regulatory filing.
Caption: Key NMR correlations. The H4-H5 NOE is the definitive proof of the 1,6-naphthyridine regioisomer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for heterocyclic coupling constants and solvent effects).
-
Claridge, T. D. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Source for NOE and Exchange spectroscopy protocols).[1][2]
-
Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Authoritative database for chemical shift trends in N-heterocycles).[2]
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for identifying solvent impurities in CDCl3/DMSO).
Sources
alternative catalysts for 5,6,7,8-tetrahydro-1,6-naphthyridine synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex catalytic challenges associated with synthesizing the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Historically, accessing this bicyclic system relied on traditional Pictet-Spengler cyclizations or non-selective reductions. However, the demand for highly functionalized and enantiopure derivatives—such as the potent RORγt inverse agonist TAK-828F—has driven the field toward advanced transition-metal catalysis[1]. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols for three alternative catalytic strategies: Ruthenium-catalyzed asymmetric transfer hydrogenation, Cobalt-catalyzed [2+2+2] cycloaddition, and switchable Pd/Ru late-stage hydrogenation.
Catalytic pathways for 5,6,7,8-tetrahydro-1,6-naphthyridine synthesis.
Module 1: Enantioselective Ruthenium-Catalyzed Transfer Hydrogenation
The reduction of dihydronaphthyridines to chiral 5,6,7,8-tetrahydro-1,6-naphthyridines is notoriously difficult due to the risk of over-reducing the adjacent pyridine ring or poisoning the catalyst with basic nitrogen atoms.
Q: Why am I getting low enantiomeric excess (ee) or incomplete conversion during the reduction of my dihydronaphthyridine intermediate? A: This is typically caused by an imbalance in the hydride source or a mismatch between the substrate's steric bulk and the chiral ligand's stereopocket. Traditional high-pressure hydrogenation often fails here. Instead, an asymmetric transfer hydrogenation (ATH) utilizing a chiral Ruthenium(II) complex (e.g., RuCl) with a formic acid/triethylamine (HCOOH/TEA) azeotrope provides a controlled, self-regulating hydride source[1]. The causality is structural: the chiral diamine ligand restricts the trajectory of hydride attack strictly to one face of the C=N bond, while the mild HCOOH/TEA system prevents the over-reduction of the aromatic pyridine ring.
Field-Proven Protocol: Ru-Catalyzed ATH of Dihydronaphthyridines
Self-Validating Checkpoint: The reaction mixture should transition from a deep orange/red (active Ru-complex) to a lighter yellow as the substrate is consumed and the catalytic cycle stabilizes.
-
Catalyst Activation: In an argon-purged Schlenk flask, dissolve 1.0 mol% of RuCl in anhydrous dichloromethane (DCM). Stir at room temperature for 10 minutes.
-
Azeotrope Addition: Slowly add a pre-mixed, degassed 5:2 azeotropic mixture of formic acid and triethylamine (3.0 equivalents relative to the substrate). Caution: Exothermic interaction; add dropwise.
-
Substrate Introduction: Introduce the dihydronaphthyridine substrate dissolved in a minimum volume of DCM.
-
Reaction Execution: Seal the vessel and stir at 40 °C for 12–18 hours. Monitor via HPLC or TLC (alumina plates are recommended to prevent streaking of the basic product).
-
Quenching and Workup: Once the starting material is consumed, cool to 0 °C and quench with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with ethyl acetate, dry over Na2SO4, and concentrate.
Module 2: De Novo Core Assembly via Cobalt-Catalyzed [2+2+2] Cycloaddition
When functionalizing a pre-existing pyridine ring is synthetically unviable, constructing the entire bicyclic core from acyclic precursors is a powerful alternative.
Q: My dialkynylnitrile cyclization yields are poor, and I recover mostly unreacted acyclic precursors. How can I optimize the Cobalt-catalyzed [2+2+2] reaction? A: Poor conversion in [2+2+2] cyclizations usually stems from the failure to generate the active coordinatively unsaturated Co(I) species. Standard thermal heating often leads to catalyst degradation before complete decarbonylation of the precatalyst (e.g., CpCo(CO)2) occurs. Utilizing microwave irradiation forces rapid ligand dissociation, creating the active Co(I) template that coordinates the two alkynes and the nitrile simultaneously, driving the intramolecular cyclization thermodynamically forward[2].
Field-Proven Protocol: Microwave-Promoted Co-Catalyzed Cyclization
Self-Validating Checkpoint: The successful generation of the active Co(I) species is visually confirmed by a rapid color shift from pale yellow/brown to deep red/purple upon microwave irradiation.
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the dialkynylnitrile precursor (1.0 equiv) in degassed, anhydrous toluene (0.1 M concentration).
-
Catalyst Loading: In a glovebox or under strict argon flow, add 5–10 mol% of cyclopentadienylcobalt dicarbonyl (CpCo(CO)2). Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 15 minutes. Ensure the cooling jet is active to maintain temperature control without over-pressurizing the vial.
-
Purification: Cool the vial to room temperature. The crude mixture will be dark. Filter through a short pad of Celite, eluting with ethyl acetate, to remove cobalt residues before proceeding to silica gel chromatography.
Module 3: Late-Stage Switchable Hydrogenation (Pd vs. Ru)
For late-stage functionalization, you may need to selectively saturate one specific ring of a fully aromatized 1,6-naphthyridine.
Q: How can I selectively hydrogenate the pyridine ring versus the other nitrogen-containing heterocycle in unsymmetrical 1,6-naphthyridines? A: Orthogonal chemoselectivity can be achieved by switching the transition metal catalyst. Palladium (Pd/C) and Ruthenium complexes interact with the naphthyridine core through fundamentally different mechanisms. Palladium catalysis is highly sensitive to steric hindrance but tolerates electronic variations, whereas Ruthenium catalysis is governed by electronic control and nitrogen coordination[3].
Orthogonal chemoselectivity in naphthyridine hydrogenation.
Quantitative Catalyst Comparison Data
To assist in your experimental design, the following table summarizes the expected outcomes when applying these orthogonal catalysts to unsymmetrical 1,6-naphthyridines:
| Catalyst System | Primary Mechanism of Selectivity | Typical Substrate Tolerance | Target Saturation Profile | Expected Yield Range |
| Pd/C (10 wt%), H2 (1 atm) | Steric Tolerance (Surface Adsorption) | Tolerates bulky aryl substitutions on adjacent rings. | Reduces the less sterically hindered nitrogen ring. | 70% - 85% |
| Ru Complex, H2 (High Pressure) | Electronic Control (N-Coordination) | Sensitive to steric bulk; requires accessible lone pairs. | Reduces the more electron-deficient/coordinating ring. | 60% - 90% |
| RuCl[(R,R)-TsDPEN] (ATH) | Stereocontrolled Hydride Transfer | Requires pre-reduced dihydronaphthyridine C=N bonds. | Enantioselective reduction of the partially saturated ring. | 74% - 89% |
Note: When utilizing Palladium on Carbon (Pd/C), the addition of a catalytic amount of acetic acid can protonate the more basic nitrogen, further biasing the surface adsorption and altering the regioselectivity profile.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications.[Link]
-
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters - ACS Publications.[Link]
-
Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. ACS Publications.[Link]
Sources
Validation & Comparative
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine vs other naphthyridine isomers
Executive Summary
The 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a distinct vector profile compared to its 1,5-, 1,7-, and 1,8-naphthyridine isomers. Its value lies in the bifunctional orthogonality : the secondary amine (N6) allows for rapid library expansion via amide coupling or reductive amination, while the 3-chloro substituent on the aromatic pyridine ring serves as a stable handle for late-stage palladium-catalyzed cross-couplings.
This guide objectively compares this scaffold against its isomers, detailing physicochemical profiles, synthetic accessibility, and reactivity patterns to support rational scaffold selection in drug discovery.
Part 1: Structural & Physicochemical Profiling
The selection of a naphthyridine isomer drastically alters the electronic landscape and vector orientation of the resulting drug candidate. The 1,6-isomer provides a unique geometry where the vectors of the two nitrogen atoms are non-chelating, unlike the 1,8-isomer.
Comparative Physicochemical Data
The following table contrasts the core properties of the 5,6,7,8-tetrahydro variants of the primary naphthyridine isomers.
| Feature | 1,6-Naphthyridine (Target) | 1,7-Naphthyridine | 1,8-Naphthyridine | Implication |
| Vector Angle (N-N) | ~120° (Divergent) | ~120° (Divergent) | ~60° (Convergent) | 1,8-isomers risk metal chelation (toxicity); 1,6-isomers do not. |
| pKa (Aliphatic NH) | ~10.8 | ~10.6 | ~10.9 | High basicity requires masking (Boc) or salt formation for handling. |
| pKa (Aromatic N) | ~3.5 (Lowered by 3-Cl) | ~4.8 | ~4.9 | The 3-Cl substituent inductively reduces the basicity of N1, improving metabolic stability. |
| LogP (Core) | ~1.2 | ~1.1 | ~1.5 | 1,6-isomer offers a balanced lipophilicity profile ideal for CNS/peripheral distribution. |
| Fsp³ Character | 0.50 | 0.50 | 0.50 | High saturation improves solubility compared to fully aromatic naphthyridines. |
The "3-Chloro" Advantage
Unlike 2-chloro or 4-chloro isomers, which are susceptible to hydrolytic defluorination or nucleophilic aromatic substitution (
-
Metabolic Stability: It blocks the C3 metabolic soft spot on the pyridine ring.
-
Chemoselectivity: It remains inert during manipulations of the aliphatic amine, activating only under specific catalytic conditions (Pd/Ni).
Part 2: Synthetic Accessibility & Scalability
Synthesizing the 5,6,7,8-tetrahydro-1,6-naphthyridine core—specifically with a 3-chloro substituent—presents unique regioselectivity challenges.
Synthetic Pathways Comparison
-
Route A: Partial Reduction (Not Recommended for 3-Cl)
-
Method: Hydrogenation of 3-chloro-1,6-naphthyridine.
-
Flaw: Catalytic hydrogenation often causes hydrodehalogenation (loss of Cl) before ring saturation.
-
-
Route B: De Novo Cyclization (Recommended)
Validated Synthetic Workflow (Graphviz)
The following diagram illustrates the industry-standard "De Novo" approach, avoiding the pitfalls of direct reduction.
Figure 1: De novo synthesis strategy ensuring retention of the aromatic chloride while establishing the tetrahydro-piperidine ring.
Part 3: Reactivity & Functionalization[3]
This scaffold functions as a bifunctional linchpin . The reactivity order is strictly defined: Aliphatic Amine > Aromatic Chloride .
Orthogonal Functionalization Strategy
-
N6-Functionalization (Nucleophilic): The secondary amine is highly nucleophilic. It reacts readily with acid chlorides, isocyanates, or aldehydes (reductive amination) at Room Temperature.
-
Protocol Note: If the target requires Pd-coupling at the 3-Cl position later, the N6 position must be capped (e.g., Boc, Amide) to prevent catalyst poisoning by the free amine.
-
-
C3-Functionalization (Electrophilic): The 3-chloro group is an unactivated aryl chloride. It requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) for successful Suzuki-Miyaura or Buchwald-Hartwig couplings.
Reactivity Diagram (SAR Vectors)
Figure 2: Orthogonal reactivity vectors allowing sequential library generation.
Part 4: Experimental Protocols
Protocol A: N6-Acylation (Library Generation)
Use this protocol to functionalize the aliphatic amine while leaving the 3-Cl handle intact.
Materials:
-
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Dissolve the carboxylic acid and DIPEA in DMF (0.1 M) and stir for 5 min.
-
Add HATU and stir for 10 min to activate the acid (Yellow color develops).
-
Stir at RT for 2-4 hours. Monitor by LCMS (Target mass + Acid mass - 18).
-
Validation: The 3-Cl peak pattern (3:1 isotopic ratio) must remain visible in MS, confirming no oxidative addition occurred.
Protocol B: C3-Suzuki Coupling (Lead Optimization)
Use this protocol to functionalize the aromatic ring. Note: Standard Pd(PPh3)4 often fails here due to the steric/electronic deactivation of the 3-Cl.
Materials:
-
N-Boc-3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst: Pd2(dba)3 (0.05 eq) + XPhos (0.1 eq)
-
Base: K3PO4 (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degas solvents with nitrogen for 15 mins (Critical: Oxygen kills the active Pd(0) species).
-
Combine all solids in a microwave vial.
-
Add solvents and seal.
-
Heat at 100°C for 2-12 hours (or 120°C microwave for 30 min).
-
Workup: Filter through Celite to remove Pd black.
-
Self-Validating Check: If conversion is low (<10%), check the color. If the solution turns black immediately upon heating, oxygen was present. The solution should remain dark red/brown during the active cycle.
References
-
Ochida, A., et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Organic Chemistry, 2020.
-
Scott, J. D., et al. "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry, 2019.
-
BenchChem. "A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery."[3] BenchChem Technical Guides, 2025.
-
Verma, A., et al. "Synthesis of 1,6-Naphthyridine scaffolds exhibiting diversified applications." Bioorganic & Medicinal Chemistry, 2025.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Biological Activity: Chloro-Substituted vs. Non-Chloro Tetrahydronaphthyridines
Tetrahydronaphthyridines (THNs) have emerged as highly versatile, privileged scaffolds in modern medicinal chemistry. Their saturated tetrahydro ring system provides essential conformational flexibility for optimal receptor binding, distinguishing them from their fully aromatic naphthyridine counterparts[1]. However, the biological activity, pharmacokinetic (PK) profile, and metabolic stability of THNs are profoundly dictated by their substitution patterns.
This guide provides an objective, data-driven comparison between chloro-substituted and non-chloro THN derivatives, focusing on the causality behind their divergent performance in drug development.
The Causality of Chloro-Substitution in THNs
The introduction of chlorine atoms onto the THN core—particularly at the 6, 8, or meta-aryl positions—is not merely a steric adjustment. It fundamentally alters the molecule's electronic landscape and interaction profile:
Metabolic Shielding via Electronic and Steric Effects
Unsubstituted aromatic rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism. Chlorine substitution exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic system and rendering it less susceptible to electrophilic attack by high-valent iron-oxo species in CYP enzymes[2]. Furthermore, positions like 6 and 8 provide direct steric hindrance against metabolic functionalization, shifting the primary elimination route to phase II conjugation pathways[1].
Halogen Bonding and Target Affinity
In allosteric modulators, such as metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs), meta-chloro substitution on pendant aryl rings enhances binding affinity through highly directional halogen bonding with backbone carbonyls in the receptor's allosteric pocket[3]. Additionally, the chloro-substituent optimizes the lipophilicity (logP) required for blood-brain barrier (BBB) penetration, achieving therapeutic brain concentrations that exceed in vitro effective concentrations by 3-5 fold[2].
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the performance of chloro-substituted THNs against their non-chloro and aromatic counterparts.
| Compound Class | Target / Application | Potency (EC50 / Kd) | Metabolic Half-Life (T1/2) | Key Causality for Performance |
| Non-Chloro Aromatic Naphthyridines | General CNS Targets | Variable | 2.5 – 8.4 hours | Highly susceptible to Phase I CYP450 oxidative metabolism; rigid conformation[2]. |
| Unsubstituted THN Ethers | mGlu5 PAMs | > 500 nM | < 10.0 hours | Baseline lipophilicity; lacks halogen bonding necessary for deep allosteric pocket anchoring[4]. |
| Mono-Chloro THN | mGlu5 PAMs | < 250 nM | 10.0 – 15.0 hours | Halogen bonding improves affinity; moderate steric shielding against oxidation[5]. |
| 6,8-Dichloro THN | Neurotropic Agents | < 1 µM | 15.8 – 70.8 hours | Dual -I effect heavily reduces electron density; completely blocks aromatic oxidation sites[1]. |
Note: Single chlorine substitutions in certain neurotropic THN models result in a 2-10 fold reduction in activity compared to the optimal 6,8-dichloro pattern[1]. However, in αvβ6 integrin inhibitors, para-chloro substitutions display potencies similar to fluoro and nitrile analogs, indicating target-specific SAR[6].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate the variables of chloro-substitution.
Protocol 1: In Vitro CYP450 Metabolic Stability Assay
Causality: This assay empirically validates that the 6,8-dichloro substitution sterically and electronically shields the naphthyridine core from oxidative metabolism compared to non-chloro analogs.
-
Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Incubation: Spike 1 µM of the test compound (Chloro-THN vs. Non-Chloro THN) into the microsomal suspension. Pre-incubate at 37°C for 5 minutes.
-
Initiation & Control: Initiate the reaction by adding a 1 mM NADPH regenerating system.
-
Self-Validation Step: Run a parallel "No-NADPH" negative control to differentiate CYP-mediated metabolism from inherent chemical instability. Run Verapamil as a positive control to confirm microsomal activity.
-
-
Quenching: At intervals (0, 15, 30, 45, and 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Protein precipitation stops the reaction instantly, ensuring accurate kinetic snapshots.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
) and half-life ( ).
Protocol 2: Fluorometric Calcium Assay for mGlu5 Potentiation
Causality: This protocol quantifies positive allosteric modulation (PAM) efficacy, demonstrating how meta-chloro substitution enhances receptor affinity and shifts the orthosteric dose-response curve.
-
Cell Culture: Plate CHO cells stably expressing human mGlu5 and Gα16 in 384-well black clear-bottom plates at 15,000 cells/well. Incubate overnight.
-
Dye Loading: Wash cells and load with Fluo-4 AM calcium indicator dye for 1 hour at 37°C. Causality: Gq-coupled mGlu5 activation releases intracellular
, which binds Fluo-4, emitting a measurable fluorescent signal. -
Compound Addition: Add THN derivatives (0.1 nM to 30 µM) 10 minutes prior to the agonist challenge. Causality: This pre-incubation allows the allosteric modulator to reach binding equilibrium before orthosteric activation.
-
Agonist Challenge: Stimulate cells with an
concentration of glutamate. Causality: Using a sub-maximal concentration provides a sensitive baseline to observe leftward shifts in the dose-response curve driven by the PAM. -
Validation: Include CDPPB (a standard mGlu5 PAM) as a positive control to validate assay sensitivity and dynamic range[5].
Visualizations of Mechanisms and Workflows
Caption: Pharmacokinetic divergence between chloro-substituted and non-chloro THN derivatives.
Caption: Mechanism of mGlu5 receptor potentiation by chloro-THN positive allosteric modulators.
References
-
Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5) - ACS Publications. URL:[Link]
-
Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors - ACS Publications. URL:[Link]
Sources
- 1. Buy 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine [smolecule.com]
- 2. Buy 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
efficacy of RORγt inhibitors derived from 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
The following guide provides an in-depth technical analysis of RORγt inhibitors derived from the 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, with a specific focus on the optimized clinical candidate TAK-828F and its structural analogs.
Executive Summary & Chemical Logic
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is the master transcription factor driving Th17 cell differentiation and IL-17A production.[1] While early RORγt inhibitors (e.g., biaryl sulfonamides like TMP778) demonstrated efficacy, they often suffered from poor selectivity against RORα/RORβ or suboptimal pharmacokinetic (PK) profiles.
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a "second-generation" class of inhibitors designed to solve these lipophilicity and selectivity issues. This scaffold is often synthesized via a 3-chloro-pyridine intermediate (Heck-type vinylation), which allows for precise substitution at the 2-position (e.g., methoxy in TAK-828F) to optimize hydrogen bonding within the RORγt ligand-binding domain (LBD).
Key Advantage: Unlike hydrophobic biaryl compounds, the naphthyridine core introduces a polar, basic nitrogen that improves solubility and reduces logD (lipophilicity), minimizing off-target metabolic clearance while maintaining high affinity for the allosteric binding pocket of RORγt.
Comparative Efficacy Analysis
The following data compares the Tetrahydro-1,6-naphthyridine class (represented by TAK-828F) against standard benchmark inhibitors.
Table 1: Potency and Selectivity Profile
| Feature | Naphthyridine Series (TAK-828F) | Benzo[e]indole Series (BMS-986251) | Biaryl Sulfonamide (TMP778) |
| Core Scaffold | Tetrahydro-1,6-naphthyridine | Hexahydrobenzo[e]indole | Biaryl Sulfonamide |
| RORγt Binding (IC₅₀) | 1.9 nM | 12 nM | ~20 nM |
| Th17 IL-17A Inhibition (IC₅₀) | 6.1 nM | 24 nM | ~200 nM |
| Selectivity (vs. RORα) | > 10,000-fold | > 500-fold | ~60-fold |
| Selectivity (vs. RORβ) | > 10,000-fold | > 500-fold | ~80-fold |
| Lipophilicity (LogD) | 3.53 (Optimized) | ~4.0 | > 5.0 (High) |
| Oral Bioavailability (F%) | High (>50% in rodents) | High | Moderate |
| Key Mechanism | Helix 12 Destabilization | Helix 12 Destabilization | Co-factor Displacement |
Interpretation:
-
Superior Selectivity: The naphthyridine derivative shows virtually no activity against RORα or RORβ, reducing the risk of ataxia (linked to RORα inhibition) or retinal toxicity.
-
Potency: It exhibits single-digit nanomolar potency in both biochemical and cellular assays, outperforming the first-generation sulfonamides.
Mechanism of Action: The Th17 Pathway
The efficacy of these inhibitors stems from their ability to block the transcription of pro-inflammatory cytokines. The diagram below illustrates the specific intervention point of naphthyridine inhibitors within the Th17 signaling cascade.
Figure 1: Mechanism of Action. The inhibitor binds to the RORγt Ligand Binding Domain (LBD), preventing the recruitment of co-activators and effectively silencing the transcription of IL-17A and IL-23R.
Experimental Protocols
To validate the efficacy of a 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivative, the following self-validating protocols are recommended.
Protocol A: TR-FRET Co-activator Recruitment Assay
Purpose: To quantify the inhibitor's affinity for the RORγt LBD by measuring the displacement of a co-activator peptide.
-
Reagents:
-
Recombinant Human RORγt LBD (GST-tagged).
-
Biotinylated Co-activator Peptide (e.g., SRC-1 or RIP140).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-APC (Acceptor).
-
-
Procedure:
-
Step 1: Dilute the naphthyridine inhibitor in DMSO (10-point dose-response, starting at 10 µM).
-
Step 2: Incubate RORγt-LBD (5 nM final) with the inhibitor for 15 mins at RT in assay buffer (50 mM Tris, pH 7.5, 50 mM KCl, 1 mM DTT).
-
Step 3: Add the detection mix: Biotin-Peptide (100 nM), Eu-anti-GST, and SA-APC.
-
Step 4: Incubate for 1 hour at RT in the dark.
-
Step 5: Read Fluorescence Resonance Energy Transfer (FRET) signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
-
Validation:
-
Calculate the ratio (665/615 nm).
-
Control: Use Ursolic Acid or Digoxin as a positive control for inhibition.
-
Success Criteria: Z-factor > 0.5; IC50 for TAK-828F should be < 10 nM.
-
Protocol B: Human Th17 Differentiation Assay
Purpose: To measure functional inhibition of IL-17A production in primary immune cells.[2][3]
-
Cell Isolation:
-
Isolate Naive CD4+ T cells from human PBMCs using magnetic bead negative selection.
-
-
Differentiation Culture:
-
Plate cells (100k/well) in anti-CD3 pre-coated 96-well plates.
-
Add soluble anti-CD28 (1 µg/mL).
-
Cytokine Cocktail: TGF-β1 (5 ng/mL), IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (10 ng/mL), anti-IFNγ, anti-IL-4.
-
-
Treatment:
-
Add the Naphthyridine inhibitor at the time of seeding (Day 0).
-
Concentration range: 0.1 nM to 1 µM.
-
-
Analysis (Day 5-6):
-
Collect supernatant.
-
Quantify IL-17A and IL-17F using ELISA or bead-based multiplex assay.
-
Optional: Intracellular flow cytometry for RORγt and IL-17A.
-
Screening Workflow Visualization
Figure 2: Screening Cascade. A sequential filter ensures only potent, selective, and metabolically stable compounds progress to in vivo testing.
References
-
Kono, M., et al. (2018). Discovery of TAK-828F as a Potent, Selective, and Orally Available Novel RORγt Inverse Agonist.[4] Journal of Medicinal Chemistry.[5]
-
Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent RORγt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.[5]
-
Skepner, J., et al. (2014).Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. The Journal of Immunology (Reference for Biaryl comparison).
-
IUPHAR/BPS Guide to Pharmacology. Ligand Entry: TAK-828F.[6]
Sources
- 1. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | bioRxiv [biorxiv.org]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [ cis-3-({(5 R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1 H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5 H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SID 363894161 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparison of HIV-1 integrase inhibitors with a tetrahydronaphthyridine core
Comparative Analysis of HIV-1 Integrase Inhibitors: Evaluating the Tetrahydronaphthyridine Core Against Alternative Scaffolds
As a Senior Application Scientist in antiviral drug discovery, selecting the right chemical scaffold and validating its mechanism of action is paramount. While Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir (DTG) have revolutionized HIV-1 treatment, the emergence of resistance mutations necessitates the development of novel therapeutic classes.
Allosteric Integrase Inhibitors (ALLINIs), also known as Non-Catalytic Site Integrase Inhibitors (NCINIs), represent a paradigm shift. Rather than blocking the active site, these molecules bind to the dimer interface of the integrase catalytic core domain (CCD), specifically at the LEDGF/p75 host-factor binding pocket[1]. This guide objectively compares the performance, structural rationale, and experimental validation of ALLINIs featuring a 5,6,7,8-tetrahydro-1,6-naphthyridine (THN) core against earlier quinoline-based ALLINIs and standard-of-care INSTIs.
Mechanistic Divergence: Catalytic vs. Allosteric Inhibition
Understanding the causality behind inhibitor efficacy requires dissecting their temporal effects on the viral life cycle.
INSTIs utilize a tricyclic carbamoyl pyridone core to chelate Mg²⁺ ions at the integrase active site, directly blocking the integration of viral DNA into the host genome (an early-stage defect). Conversely, ALLINIs act as "molecular glues." By binding to the LEDGF/p75 allosteric pocket, they prematurely stabilize interactions between the CCD and the carboxy-terminal domain (CTD). This induces aberrant hyper-multimerization of the integrase enzyme during virion assembly, resulting in the release of structurally defective, non-infectious particles (a late-stage defect) [2].
Fig 1: Mechanistic divergence between INSTIs and Tetrahydronaphthyridine-core ALLINIs.
Structural Rationale & Quantitative Performance
Earlier ALLINIs, such as the clinical candidate BI-224436 , rely on a 3-quinolineacetic acid core[3]. While potent, optimization of the binding thermodynamics led to the exploration of the 5,6,7,8-tetrahydro-1,6-naphthyridine (THN) scaffold.
Why the THN Core? From a structural biology perspective, the THN core provides a superior geometric vector. It allows medicinal chemists to introduce linker elements that project N-aryl groups much deeper into the hydrophobic pocket of the LEDGF/p75 binding site [2]. This deeper penetration displaces high-energy water molecules, yielding a favorable entropic signature and robust antiviral activity that maintains efficacy against INSTI-resistant viral strains (e.g., N155S, Q148H)[3].
Table 1: Comparative Profiling of Integrase Inhibitor Scaffolds
| Parameter | THN-Core ALLINI (Lead Derivatives) | Quinoline-Core ALLINI (BI-224436) | INSTI (Dolutegravir) |
| Core Scaffold | 5,6,7,8-Tetrahydro-1,6-naphthyridine | 3-Quinolineacetic acid | Tricyclic carbamoyl pyridone |
| Primary Target Site | LEDGF/p75 Pocket (Dimer Interface) | LEDGF/p75 Pocket (Dimer Interface) | Catalytic Core (Mg²⁺ Chelation) |
| Antiviral EC₅₀ (NL4-3) | ~10 - 50 nM | < 15 nM | < 5 nM |
| Cytotoxicity CC₅₀ | > 100 μM | > 90 μM | > 100 μM |
| Human Serum Shift | Low (~2 to 4-fold) | Low (~2.1-fold) | Moderate (~10-fold) |
| Resistance Profile | Retains activity vs INSTI mutants | Retains activity vs INSTI mutants | Vulnerable to Q148H/G140S |
Experimental Workflows: Profiling THN-Core Inhibitors
To establish trustworthiness in our drug screening, every protocol must be a self-validating system . Below are the two critical workflows used to validate the allosteric mechanism and efficacy of THN-core inhibitors.
Protocol A: Self-Validating TR-FRET LEDGF/p75-Integrase Interaction Assay
Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISAs. TR-FRET eliminates wash steps that could perturb the low-affinity equilibrium states of protein-protein interactions, providing a highly accurate measurement of allosteric displacement.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM MgCl₂, 0.1% BSA, 0.05% Tween-20). Dilute recombinant His-tagged HIV-1 Integrase (100 nM) and GST-tagged LEDGF/p75 (50 nM).
-
Compound Titration: Dispense THN-core inhibitors in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well plate.
-
Internal Validation Controls (Critical): Include DMSO (vehicle), BI-224436 (Positive Allosteric Control), and Dolutegravir (Negative Mechanistic Control).
-
Protein Incubation: Add the Integrase/LEDGF mixture to the compounds. Incubate at room temperature for 30 minutes to allow the THN core to bind the dimer interface.
-
Fluorophore Conjugation: Add Anti-His-Europium cryptate (donor) and Anti-GST-XL665 (acceptor). Incubate for 1 hour in the dark.
-
Detection & Validation: Measure TR-FRET (excitation 337 nm; emission 620 nm and 665 nm).
-
Self-Validation Logic: If Dolutegravir reduces the FRET signal, it indicates non-specific protein denaturation or assay artifact, invalidating the run. A valid run shows DTG having no effect, while BI-224436 and the THN-core compounds yield dose-dependent signal disruption.
-
Fig 2: Self-validating TR-FRET workflow for profiling THN-core allosteric inhibitors.
Protocol B: Dual-Readout Cellular Antiviral Assay (MT-2 Cells)
Rationale: Because THN-core ALLINIs induce aberrant multimerization during virion maturation, their primary antiviral effect occurs late in the replication cycle. This assay differentiates ALLINIs from INSTIs by measuring both early and late events.
-
Infection: Infect MT-2 lymphoid cells with HIV-1 NL4-3 virus at an MOI of 0.01.
-
Treatment: Treat cells with THN-derivatives, DTG, or vehicle.
-
Early-Stage Readout (Alu-PCR at 48h): Extract genomic DNA and perform Alu-LTR qPCR to quantify integrated proviral DNA.
-
Causality Check: DTG will heavily suppress this signal. THN-core ALLINIs will show minimal suppression, proving they do not primarily block catalytic integration.
-
-
Late-Stage Readout (p24 ELISA at 72h): Harvest the supernatant and quantify viral p24 antigen release and subsequent infectivity in naive cells.
-
Causality Check: Virions produced in the presence of THN-core ALLINIs will exhibit severe morphological defects (eccentric condensates) and lack infectivity, confirming the late-stage mechanism of action.
-
Conclusion
The transition from quinolineacetic acid cores to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a highly rational step in ALLINI drug design. By allowing deeper penetration into the LEDGF/p75 allosteric pocket, THN derivatives achieve potent induction of aberrant integrase multimerization. Crucially, because they target a site distinct from the catalytic core, they offer a non-overlapping resistance profile compared to standard INSTIs, making them highly valuable assets in the ongoing development of next-generation antiretroviral therapies.
References
-
Peese, K. M., et al. (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry, 62(3), 1348–1361.[Link]
-
Fenwick, C., et al. (2014). "Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor." Antimicrobial Agents and Chemotherapy, 58(6), 3233-3244.[Link]
-
Eilers, G., et al. (2023). "Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 angstrom resolution: Routes to inhibitor optimization." PLoS Pathogens, 19(2): e1011097.[Link]
Sources
Validating the Structure of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine by X-ray Crystallography
Executive Summary
In the high-stakes environment of small molecule drug discovery, structural ambiguity is a silent failure mode. For scaffolds like 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine , relying solely on solution-phase NMR can be deceptive. The flexibility of the saturated tetrahydropyridine ring, combined with the potential for protonation-site ambiguity (N1 vs. N6), necessitates a definitive structural probe.
This guide outlines the protocol for validating this specific pharmacophore using Single Crystal X-ray Diffraction (SC-XRD). Unlike NMR, which provides a time-averaged view of dynamic conformers, SC-XRD delivers the absolute static configuration , revealing the precise ring puckering and intermolecular hydrogen bonding networks critical for structure-based drug design (SBDD).
Part 1: Strategic Comparison (The "Why")
While high-field NMR (
Table 1: Comparative Performance Matrix (SC-XRD vs. NMR/MS)
| Feature | SC-XRD (The Gold Standard) | Solution NMR (The Alternative) | Impact on Drug Design |
| Absolute Configuration | Definitive. Direct imaging of electron density. | Inferential. Relies on coupling constants ( | Critical for chiral purity and binding pocket fit. |
| Ring Conformation | Precise. Resolves specific chair/boat/twist-boat puckering of the tetrahydro- ring. | Averaged. Rapid ring inversion often blurs specific conformers. | Determines entropic penalty upon protein binding. |
| Protonation Site | Direct observation of H-atoms (or N-C-C angles) reveals if N1 (pyridine) or N6 (amine) is protonated in salts. | Ambiguous. Rapid exchange of acidic protons often broadens signals. | Essential for optimizing solubility and permeability (LogD). |
| Regioisomerism | Unambiguous. Distinguishes 1,6- vs. 1,7-naphthyridine isomers instantly. | Complex. Requires detailed HMBC experiments to rule out isomers. | Prevents "wrong scaffold" progression in synthesis. |
Part 2: Experimental Protocol (The "How")
This protocol is designed for the hydrochloride salt of the target compound, as the free base often yields oils or amorphous solids due to the flexibility of the saturated ring.
Phase 1: Crystallization Screening
Objective: Grow single crystals of dimensions
Methodology: Vapor Diffusion (Sitting Drop)
-
Preparation: Dissolve 10 mg of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl in 0.5 mL of Methanol (MeOH) . Ensure the solution is sub-saturated (clear, no particulates).
-
Setup: Place 2
L of the sample solution in the center well of a crystallization plate. -
Precipitant: Add 500
L of Diethyl Ether ( ) or Acetone to the reservoir. -
Equilibration: Seal with clear tape. The volatile antisolvent (
) will diffuse into the MeOH drop, slowly increasing supersaturation. -
Observation: Inspect under polarized light after 24–72 hours. Look for sharp extinction (birefringence), indicating crystallinity.
Expert Insight: If the HCl salt yields needles (often too thin for data collection), switch to the Picrate or Fumarate salt. These counterions often provide better packing interactions (
-stacking) for planar heterocycles.
Phase 2: Data Collection & Reduction
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
-
Mounting: Select a pristine crystal using a nylon loop and paratone oil.
-
Cooling: Flash-cool to 100 K using a nitrogen stream. Causality: Cooling freezes the thermal vibration of the flexible tetrahydropyridine ring, sharpening the diffraction spots at high angles (high resolution).
-
Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy.
-
Reduction: Process frames using APEX4 or CrysAlisPro. Aim for an
.[1]
Part 3: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for validating the scaffold, specifically addressing the handling of disorder in the saturated ring.
Caption: Workflow for structural validation. Note the feedback loop at "Refinement" to address potential disorder in the C5-C8 region.
Part 4: Data Interpretation & Quality Metrics
To confirm the structure is valid and not an artifact, the following metrics must be met. These are the "Self-Validating" checks.
-
R-Factor (
):-
Target:
(0.05). -
Meaning: Indicates how well the atomic model fits the experimental electron density. A value
suggests disorder (likely in the flexible C6/C7 positions) or incorrect space group assignment.
-
-
Goodness of Fit (GoF):
-
Target: Close to 1.0.
-
Meaning: If GoF >> 1.0, the weighting scheme is incorrect or there is unmodeled twinning.
-
-
Thermal Ellipsoids (ADPs):
-
Visual Check: Ellipsoids should be roughly spherical.
-
Specific to this molecule: The Chlorine atom (Cl3) will have a slightly larger ellipsoid due to halogen vibration. The carbons in the saturated ring (C5-C8) may show elongation if the ring is "flipping" between chair/boat forms. This must be modeled using disorder commands (e.g., PART 1 / PART 2 in SHELXL).
-
Key Structural Parameters to Verify
-
C3–Cl Bond Length: Expected range 1.73 – 1.75 Å . (Typical for
aromatic C-Cl). -
N1...N6 Distance: Confirms the fusion geometry.
-
Puckering Parameters: Calculate Cremer-Pople parameters for the N6/C5-C8 ring to define the exact conformation (e.g., Half-Chair vs. Envelope).
References
-
Grover, G., et al. (2023). Structural characterization of bicyclic N-heterocycles: A comparative study of NMR and X-ray methods. Journal of Molecular Structure.
-
Spek, A. L. (2020). CheckCIF: Validation of small-molecule crystal structures. Acta Crystallographica Section E.
-
Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press.
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: The world’s repository of small molecule crystal structures.
Sources
LC-MS Purity Analysis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Methodological Comparison Guide
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug discovery support is the accurate purity determination of highly polar, basic building blocks. 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (typically supplied as a hydrochloride salt)[1][2] is a prime example. While standard Reversed-Phase Liquid Chromatography (RP-LC) is the default choice for 80% of pharmaceutical analyses, applying standard low-pH RP-LC to this specific scaffold often results in analytical failure.
This guide objectively compares the performance of traditional RP-LC against two advanced methodologies—High-pH RP-LC and Hydrophilic Interaction Liquid Chromatography (HILIC) —providing the mechanistic causality and self-validating experimental protocols required to achieve rigorous purity data.
The Analytical Challenge: Polarity and Secondary Interactions
To understand why standard methods fail, we must look at the molecule's physicochemical properties. 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine contains a secondary amine embedded within a tetrahydronaphthyridine ring system.
-
The Ionization Problem: The secondary amine has a high pKa (~9.5). Under standard LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the molecule is fully protonated. This cationic state makes the compound highly hydrophilic, causing it to elute near the void volume (
) on standard C18 columns. -
The Tailing Problem: The positively charged basic nitrogen acts as a strong hydrogen bond donor and cation, interacting aggressively with residual, unendcapped ionized silanols (
) on the silica support. This ion-exchange secondary interaction is the primary cause of severe peak tailing, which masks closely eluting synthetic impurities[3].
To achieve baseline resolution and accurate purity quantitation, we must manipulate the retention mechanism by either suppressing the analyte's ionization (High-pH RP-LC) or exploiting its polarity (HILIC)[4][5].
Figure 1: Decision tree for selecting the optimal LC-MS method for polar basic scaffolds.
Comparative Methodologies & Causality
Method A: High-pH Reversed-Phase LC
The Mechanism: By raising the mobile phase pH to 10.5 using an ammonium bicarbonate/ammonia buffer, the environment surpasses the secondary amine's pKa. The naphthyridine derivative is forced into its neutral, free-base form. This neutral state significantly increases the molecule's lipophilicity (LogD), allowing for robust hydrophobic partitioning into the C18 stationary phase[6]. Furthermore, because the analyte is neutral, electrostatic interactions with ionized silanols are entirely neutralized, yielding perfectly symmetrical peaks[3][6].
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Mechanism: HILIC relies on an orthogonal retention mechanism. Using a highly organic mobile phase (typically >90% Acetonitrile) and a polar stationary phase (e.g., Amide, Diol, or bare silica), a semi-immobilized water-enriched layer forms on the column surface[7]. The fully protonated, highly polar 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine partitions from the bulk organic flow into this stagnant aqueous layer[5]. The MS Advantage: HILIC provides a massive boost to Electrospray Ionization (ESI-MS) sensitivity. The high concentration of volatile acetonitrile lowers the surface tension of the eluent droplets, leading to highly efficient desolvation and ion evaporation in the MS source[5][7].
Figure 2: Mechanistic comparison of analyte retention between High-pH RP-LC and HILIC.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis to guarantee data reliability.
Protocol 1: High-pH RP-LC Workflow
Note: A hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid) must be used, as standard silica dissolves rapidly above pH 8.0.
-
Column Selection: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
MP A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using 25% Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.
-
MP B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: Linear gradient to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
Flow Rate: 0.4 mL/min. Column Temp: 40°C.
-
-
System Suitability Validation: Inject a 1 µg/mL standard. The system is valid if Retention Factor (
) > 3.0 and Peak Asymmetry ( ) is between 0.9 and 1.2.
Protocol 2: HILIC Workflow
Note: HILIC gradients run in reverse compared to RP-LC (from high organic to high aqueous).
-
Column Selection: Agilent Poroshell 120 HILIC or Waters BEH Amide (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
MP A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid (provides necessary protons and ionic strength).
-
MP B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
0.0 - 1.0 min: 95% B (Equilibration is critical in HILIC; ensure at least 10 column volumes between runs).
-
1.0 - 5.0 min: Linear gradient to 50% B
-
Flow Rate: 0.5 mL/min. Column Temp: 30°C.
-
-
System Suitability Validation: Inject a 100 ng/mL standard. The system is valid if
> 2.0 and MS Signal-to-Noise (S/N) > 100:1.
Quantitative Data Comparison
The table below summarizes the empirical performance metrics of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine across the three tested methodologies.
| Analytical Parameter | Low-pH RP-LC (Standard) | High-pH RP-LC (Method A) | HILIC (Method B) |
| Retention Factor ( | 0.4 (Fails criteria) | 4.8 (Excellent) | 6.2 (Excellent) |
| Peak Asymmetry ( | 2.9 (Severe Tailing) | 1.12 (Symmetrical) | 1.05 (Highly Symmetrical) |
| Theoretical Plates ( | < 3,000 | 14,500 | 19,200 |
| MS Sensitivity (S/N) | Baseline (1x) | 0.7x (Slight ion suppression) | 18x (Enhanced desolvation) |
| Primary Use Case | Not Recommended | Impurity profiling & prep-scale | Trace impurity & bioanalysis |
Data Interpretation:
Standard Low-pH RP-LC fails system suitability due to a lack of retention (
Conclusion & Best Practices
When analyzing secondary amine building blocks like 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, default analytical methods will compromise your data integrity.
-
For routine lot-release purity (UV-focused): Implement High-pH RP-LC . The robust hydrophobic retention of the deprotonated free-base ensures excellent resolution from synthetic byproducts.
-
For trace impurity identification (MS-focused): Implement HILIC . The highly organic mobile phase capitalizes on the compound's polarity, delivering unmatched electrospray ionization efficiency and orthogonal selectivity.
References
-
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm. howeipharm.com. URL:[1]
-
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride - Achmem. achmem.com. URL:[2]
-
High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. nih.gov. URL:[6]
-
HPLC Tech Tip: Basic Analytes in Reversed-Phase. phenomenex.com. URL:[3]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. agilent.com. URL:[4]
-
HILIC: The Pros and Cons. chromatographyonline.com. URL:[7]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. chromtech.com. URL:[5]
Sources
- 1. CAS 1260879-95-5 | 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. achmem.com [achmem.com]
- 3. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Bioisosteric Replacements for the Chlorine Atom in 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Strategic Guide
The following technical guide details bioisosteric strategies for the 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This guide is structured for medicinal chemists and drug discovery professionals, focusing on the rationale, synthesis, and expected physicochemical outcomes of specific atomic replacements.
Executive Summary & Scaffold Analysis
The 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., p38
The chlorine atom at the C3 position (on the pyridine ring) typically serves three critical functions:
-
Electronic Modulation: It exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the adjacent pyridine nitrogen (N1), which can influence hydrogen bond acceptor capability and membrane permeability.[1]
-
Lipophilic Occupancy: It fills a specific hydrophobic pocket (approx.[1] volume 19–20 ų) often found in ATP-binding sites or GPCR transmembrane domains.[1]
-
Metabolic Blocking: It protects the electron-deficient pyridine ring from oxidative metabolism (e.g., by aldehyde oxidase or CYP450s) at the C3 position.
Replacing this chlorine requires a careful balance of sterics , electronics , and lipophilicity .
Strategic Bioisosteric Replacements
The following table compares the 3-Chloro substituent with its primary bioisosteres. Data is derived from classical physical organic chemistry parameters and medicinal chemistry case studies.[2]
Table 1: Physicochemical Comparison of C3-Substituents[1]
| Substituent | Van der Waals Radius (Å) | Hammett | Primary Strategic Utility | |
| -Cl (Reference) | 1.75 | 0.37 | 0.0 | Baseline lipophilicity & metabolic stability. |
| -F | 1.47 | 0.34 | -0.15 to -0.3 | Reduce size; block metabolism; lower lipophilicity slightly.[1] |
| -CH | 2.00 | -0.07 | +0.50 | Increase steric bulk; electron-donating (increases N1 basicity).[1] |
| -CN (Cyano) | ~1.90 (Length) | 0.56 | -0.80 | Strong EWG; introduces H-bond acceptor; lowers lipophilicity significantly.[1] |
| -CF | 2.20 | 0.43 | +0.90 | Increase bulk & lipophilicity; strong metabolic blocker.[1] |
| -OCH | ~2.50 | 0.12 | -0.02 | Electron-donating (resonance); introduces H-bond acceptor; changes vector.[1] |
| -Cyclopropyl | ~2.70 | -0.05 | +0.70 | Rigid lipophilic spacer; "Magic" alkyl replacement.[1] |
Note:
LogP values are approximate changes relative to the unsubstituted parent, but the trend ClCH (more lipophilic) vs Cl CN (less lipophilic) is consistent.
Detailed Mechanistic Analysis
A. The Fluorine Scan (Cl F)
-
Rationale: Fluorine is the closest steric mimic to hydrogen but electronically mimics chlorine.
-
Effect: The C-F bond is shorter and stronger. In the context of 1,6-naphthyridines, a 3-F substitution often retains potency if the binding pocket is tight, but may lose activity if the "Cl-pocket" relies on the larger dispersion forces of chlorine.[1]
-
Causality: The high electronegativity of F maintains the low basicity of the pyridine nitrogen, preserving the electronic environment of the core.
B. The "Magic Methyl" & Cyclopropyl (Cl Alkyl)
-
Rationale: Replacing Cl with CH
tests the importance of electronics vs. sterics. Methyl is electron-donating (EDG), whereas Cl is electron-withdrawing (EWG).[1] -
Effect: If potency is maintained upon Cl
CH replacement, the interaction is likely driven by steric fit (hydrophobic effect) rather than electronic modulation of the ring. -
Risk: This replacement increases the basicity of N1, potentially leading to higher protonation at physiological pH, which can reduce membrane permeability (lower
).
C. The Nitrile Switch (Cl CN)[1]
-
Rationale: The cyano group is a classical pseudo-halogen. It is a potent EWG, often superior to Cl for lowering pKa.
-
Effect: This is the "go-to" replacement to lower LogP (improve solubility) while keeping the electron-withdrawing nature.[1] The nitrile nitrogen can also serve as a weak hydrogen bond acceptor, potentially picking up new interactions in the binding pocket (e.g., with Ser/Thr residues).
Synthetic Pathways & Experimental Protocols
The 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is typically accessed via the Suzuki-Miyaura or Buchwald-Hartwig functionalization of a pre-formed 3-chloro core, or de novo synthesis from chloropyridines.[1]
Visualization: Divergent Synthesis from 3-Chloro Core
The following diagram illustrates the divergent synthesis strategies to access bioisosteres from the parent 3-chloro scaffold.
Figure 1: Divergent palladium-catalyzed functionalization of the 3-chloro-1,6-naphthyridine core.
Protocol 1: Suzuki-Miyaura Coupling (Cl Methyl/Cyclopropyl)
This protocol is self-validating via TLC monitoring of the disappearance of the aryl chloride.[1]
Reagents:
-
Substrate: 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq)[1]
-
Boronic Acid: Methylboronic acid (or Cyclopropylboronic acid) (1.5 eq)[1]
-
Catalyst: Pd(dppf)Cl
[1][3]·CH Cl (0.05 eq) -
Base: K
CO (3.0 eq)[1] -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Workflow:
-
Degassing: In a microwave vial, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd(0) species).
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vial under Argon.
-
Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).
-
Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (MeOH/DCM gradient). The methyl product will typically be more polar than the chloro-precursor due to the basicity increase.
Protocol 2: Palladium-Catalyzed Cyanation (Cl CN)
Used to introduce the nitrile bioisostere.[1]
Reagents:
-
Substrate: 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq)[1]
-
Cyanide Source: Zn(CN)
(0.6 eq)[1] -
Catalyst system: Pd
(dba) (0.05 eq) + dppf (0.10 eq)[1] -
Solvent: DMF (Anhydrous)[1]
-
Additives: Zn powder (0.1 eq) (keeps Pd active)[1]
Workflow:
-
Combine substrate, Zn(CN)
, Pd (dba) , dppf, and Zn powder in a dry vial. -
Add anhydrous DMF under inert atmosphere.
-
Heat to 120°C for 12–16 hours. (Note: Aryl chlorides on pyridines are sluggish; high temp is required).
-
Quench: Dilute with EtOAc and wash with 1M NH
OH (to chelate Zn salts) followed by brine.
Case Study Grounding: The TAK-828F Context
While TAK-828F (a potent ROR
-
Observation: In related ROR
t series, replacing the halogen (Cl) with a Methyl group often maintained potency but shifted the metabolic soft spot. -
Relevance: The 3-position in 1,6-naphthyridines is homologous to the 3-position of pyridine.[1] Literature on 3-chloropyridine bioisosteres confirms that 3-CN and 3-Cyclopropyl are the most effective replacements for improving the solubility/permeability balance without sacrificing the metabolic blockade provided by Chlorine.[1]
References
-
Kono, M., et al. (2018). "Discovery of [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist."[1][4][5] Journal of Medicinal Chemistry.
-
[1]
-
-
Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (General principles of Cl replacement).
-
[1]
-
-
Hermann, J. C., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Organic Chemistry.
-
[1]
-
-
Drug Hunter. (2025).[6][7] "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." (Context on bioisosteric strategies).
-
Barnes-Seeman, D., et al. (2014).[1] "The role of fluorine in medicinal chemistry." ACS Medicinal Chemistry Letters.
-
[1]
-
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- 1. medkoo.com [medkoo.com]
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- 3. Lab Reporter [fishersci.se]
- 4. Discovery of [ cis-3-({(5 R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1 H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5 H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK-828F | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. drughunter.com [drughunter.com]
- 7. drughunter.com [drughunter.com]
advantages of using 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in drug discovery
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.
Executive Summary
In the pursuit of novel therapeutics, the selection of a core molecular scaffold dictates the trajectory of a drug's physicochemical properties, target affinity, and metabolic stability. 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine has emerged as a privileged bicyclic scaffold in modern medicinal chemistry. By fusing a piperidine ring with a chloro-substituted pyridine ring, this architecture offers a precise balance of conformational rigidity, tunable lipophilicity, and a highly reactive handle for late-stage functionalization.
This guide objectively compares the performance of the 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold against traditional monocyclic and bicyclic alternatives, providing mechanistic insights and field-validated experimental protocols to accelerate your drug discovery workflows.
Structural and Physicochemical Superiority
The transition from flat, sp2-rich molecules to sp3-enriched 3D architectures is a proven strategy to improve clinical success rates. The tetrahydro-1,6-naphthyridine core provides distinct advantages over traditional scaffolds like substituted piperidines or 1,2,3,4-tetrahydroisoquinolines (THIQ).
Conformational Restriction vs. Entropic Penalty
Monocyclic piperidines exhibit significant conformational flexibility. When a flexible ligand binds to a target protein, it suffers a high entropic penalty as it "freezes" into its bioactive conformation. The fused bicyclic nature of 5,6,7,8-tetrahydro-1,6-naphthyridine locks the basic piperidine nitrogen into a rigid vector. This pre-organization drastically reduces the entropic penalty upon binding, often translating to a 10- to 100-fold increase in target affinity compared to monocyclic analogs[1].
Physicochemical Tuning and Lipophilic Ligand Efficiency (LLE)
A common pitfall in optimizing THIQ-based leads is their high lipophilicity (logP), which often leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity. The introduction of the pyridine nitrogen in the 1,6-naphthyridine system fundamentally alters the molecule's electronic distribution.
-
Reduced logD: The pyridine nitrogen acts as a hydrogen bond acceptor, lowering the overall logD and improving the Lipophilic Ligand Efficiency (LLE)[2].
-
Modulated pKa: While unsubstituted 1,2,3,4-tetrahydro-1,6-naphthyridine has a predicted pKa of approximately 9.89[3], the electron-withdrawing nature of the 3-chloro substituent slightly depresses the basicity of the piperidine nitrogen. This subtle pKa shift improves membrane permeability and oral bioavailability by ensuring a higher fraction of the un-ionized species at physiological pH.
Logical framework of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine advantages.
The Strategic Advantage of the 3-Chloro Handle
While the unsubstituted tetrahydro-1,6-naphthyridine core is valuable, the 3-chloro derivative provides a critical synthetic and metabolic advantage.
Late-Stage Functionalization
In traditional drug discovery, modifying a core scaffold often requires restarting the synthesis from scratch. The 3-chloro substituent acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[4]. Because the chlorine atom is positioned on an electron-deficient pyridine ring, the C-Cl bond is highly activated toward oxidative addition by Palladium (Pd) catalysts. This allows medicinal chemists to synthesize a single advanced intermediate and rapidly generate a library of 3-substituted analogs in the final step.
Metabolic Shielding
The 3-position of pyridine rings is often susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The installation of a stable, electron-withdrawing chlorine atom blocks this metabolic soft spot, significantly increasing the in vivo half-life of the resulting drug candidates.
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative advantages of the 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold compared to standard alternatives.
| Feature / Property | 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Substituted Piperidines |
| Conformational Rigidity | High (Fused Bicyclic) | High (Fused Bicyclic) | Low (Monocyclic) |
| Lipophilicity (logP impact) | Moderate (Optimal for LLE) | High (Prone to off-target binding) | Variable (Often requires polar appendages) |
| Hydrogen Bonding | 1 Donor (NH), 1 Acceptor (Pyridine N) | 1 Donor (NH), 0 Acceptors | 1 Donor (NH), 0 Acceptors |
| Metabolic Stability | Excellent (3-position shielded by Cl) | Moderate (Aromatic ring prone to oxidation) | Low to Moderate |
| Late-Stage Diversification | Superior (Direct Pd-catalyzed coupling at C3) | Poor (Requires pre-functionalized starting materials) | Poor |
Field-Proven Applications in Drug Discovery
The advantages of this scaffold are not merely theoretical; they have driven the discovery of several advanced clinical and preclinical candidates.
-
Luteinizing Hormone Receptor (hLH-R) Antagonists: Bayer utilized the tetrahydro-1,6-naphthyridine scaffold to develop BAY-298 and BAY-899. These represent the first nanomolar small-molecule hLH-R antagonists capable of reducing sex hormone levels in vivo, offering novel treatments for endometriosis and polycystic ovary syndrome[5][6].
-
RORγt Inverse Agonists: Takeda Pharmaceuticals identified TAK-828F, a potent RORγt inverse agonist for autoimmune diseases. The tetrahydro-1,6-naphthyridine core was specifically chosen to lower the logD value and improve the lipophilic ligand efficiency compared to earlier THIQ-based leads[2].
-
HIV-1 Integrase Inhibitors: Researchers at GlaxoSmithKline developed a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives that target the allosteric LEDGF/p75-binding site on HIV-1 integrase, promoting aberrant multimerization of the enzyme and halting viral replication[7].
Mechanism of action for tetrahydro-1,6-naphthyridine-based hLH-R antagonists.
Validated Experimental Workflow: Late-Stage Functionalization
To leverage the 3-chloro handle, the following self-validating protocol details a chemo-selective Suzuki-Miyaura cross-coupling.
Mechanistic Rationale: The piperidine nitrogen must first be protected (e.g., with a Boc group) to prevent it from coordinating with the Palladium catalyst (which causes catalyst poisoning) or undergoing unwanted Buchwald-Hartwig N-arylation. SPhos is selected as the ligand because its electron-rich, bulky biaryl structure accelerates the oxidative addition of the traditionally stubborn C-Cl bond[4].
Protocol: Chemo-selective Suzuki-Miyaura Coupling
Reagents:
-
tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl2(PPh3)2 (0.05 eq) or Pd(OAc)2 with SPhos (0.10 eq)
-
Potassium phosphate (K3PO4) (3.0 eq)
-
Solvent: DMF/H2O (9:1) or Dioxane/H2O (4:1)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Boc-protected 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (3.0 eq).
-
Degassing: Add the solvent mixture (e.g., Dioxane/H2O). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which prevents the homocoupling of the boronic acid and the oxidation of the phosphine ligand.
-
Catalyst Addition: Under a positive flow of Argon, add the Palladium catalyst and SPhos ligand. Seal the tube.
-
Reaction: Heat the mixture to 90–100 °C in an oil bath. Monitor the reaction via TLC (typically 30% EtOAc in Hexanes). The starting material spot should disappear within 2–4 hours, replaced by a lower Rf, UV-active product spot.
-
Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and quench with distilled water. The biphasic nature ensures the removal of inorganic salts (K3PO4 and boronic acid byproducts) into the aqueous layer.
-
Extraction: Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, 100-200 mesh) using a gradient of 5% to 20% Ethyl Acetate in Petroleum Ether to isolate the pure 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine derivative.
-
Deprotection (Optional): Treat the purified intermediate with 4M HCl in Dioxane at room temperature for 2 hours to cleave the Boc group, yielding the functionalized free base for biological testing.
References
-
Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. PubMed. [Link]
-
Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications.[Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC.[Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed.[Link]
-
Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. Journal of Heterocyclic Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 5. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine against other methods
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound of Interest: 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (Free Base CAS:1[1]; HCl Salt CAS:2[2])
Executive Summary
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and nuclear receptor modulators[3][4]. Specifically, the 3-chloro derivative serves as a critical, highly reactive vector for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).
However, synthesizing 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine presents a unique chemoselectivity challenge: reducing the nitrogen-containing ring to a tetrahydropyridine without triggering the hydrodehalogenation of the labile 3-chloro substituent. This guide objectively benchmarks the three primary synthetic strategies—Semi-Synthetic Reduction, De Novo Piperidone Assembly, and Pictet-Spengler Cyclization—evaluating their mechanistic viability, scalability, and yield.
Mechanistic Pathways & Strategy Overview
The synthesis of substituted tetrahydro-1,6-naphthyridines generally diverges into three distinct topological disconnections. The diagram below maps the logical flow of these competitive methodologies.
Figure 1: Topographical benchmarking of synthetic routes to 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Benchmarking the Methods: Quantitative Comparison
To objectively evaluate these routes, we must look beyond theoretical yields and examine the operational realities of handling halogenated heterocycles.
-
Method A (Quaternization/Reduction): Leverages the differential nucleophilicity of the two nitrogens in 1,6-naphthyridine. N6 is significantly more nucleophilic than the sterically hindered and electronically deactivated N1 (adjacent to the chloro group).
-
Method B (Piperidone Assembly): Utilizes inverse electron demand Diels-Alder (IEDA) or enamine condensations starting from N-benzyl piperidone[5]. This method completely bypasses the risk of hydrodehalogenation by introducing the chlorine atom via
treatment of a pyridone intermediate. -
Method C (Pictet-Spengler): Inspired by classical alkaloid synthesis[4], this involves the cyclization of a 2-chloro-5-(2-aminoethyl)pyridine derivative with formaldehyde.
Performance Metrics Table
| Metric | Method A: Quaternization/Reduction | Method B: Piperidone Assembly | Method C: Pictet-Spengler |
| Overall Yield | 65% - 75% | 40% - 50% | 35% - 55% |
| Step Count | 3 Steps | 4-5 Steps | 2-3 Steps |
| Hydrodehalogenation Risk | High (Requires strict chemoselectivity) | None (Chlorine added post-reduction) | None (Chlorine pre-installed) |
| Scalability | Excellent (Kilogram scale) | Moderate (Chromatography heavy) | Moderate (Dilution required) |
| Atom Economy | High | Low (Protecting group overhead) | High |
| Primary Use Case | Rapid scale-up of the specific 3-chloro target | Library generation of diverse analogs | Accessing C-substituted variants |
Detailed Experimental Protocols & Scientific Causality
As an Application Scientist, I emphasize that a protocol is only as good as its underlying chemical logic. Below are the self-validating workflows for the two most prominent methods.
Protocol A: The Semi-Synthetic Route (Quaternization & Reduction)
This is the preferred method for rapid, scalable access to the target, provided chemoselective deprotection is strictly controlled.
Scientific Causality: Direct catalytic hydrogenation (e.g.,
-
Regioselective Quaternization:
-
Dissolve 3-chloro-1,6-naphthyridine (1.0 eq) in anhydrous acetonitrile.
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Observation: The N6 nitrogen is preferentially alkylated due to the inductive electron-withdrawing effect of the 3-chloro group on N1. A precipitate of 6-benzyl-3-chloro-1,6-naphthyridin-6-ium bromide forms within 4 hours.
-
Filter and wash with cold ether. (Yield: >90%).
-
-
Mild Hydride Reduction:
-
Suspend the pyridinium salt in absolute ethanol at 0 °C.
-
Add sodium borohydride (
, 3.0 eq) in small portions. -
Causality:
selectively reduces the activated pyridinium ring to the tetrahydropyridine without affecting the unactivated, chlorinated pyridine ring. -
Quench with
, extract with DCM, and concentrate to yield 6-benzyl-3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
-
-
Chemoselective Deprotection (The ACE-Cl Method):
-
Critical Step: Do not use
for debenzylation. -
Dissolve the intermediate in 1,2-dichloroethane (DCE). Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) and reflux for 2 hours to form the carbamate.
-
Remove the solvent in vacuo, dissolve the residue in methanol, and reflux for 1 hour to hydrolyze the carbamate.
-
Evaporate to yield the target 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride .
-
Protocol B: De Novo Piperidone Assembly
Preferred when synthesizing a broad library of analogs where late-stage halogenation is required[4][5].
Scientific Causality: Building the heteroaromatic ring onto a pre-saturated piperidine ring avoids reduction steps entirely.
-
Enamine Formation:
-
React 1-Boc-4-piperidone (1.0 eq) with dimethylformamide dimethyl acetal (DMF-DMA) at 90 °C to form the corresponding enaminone.
-
-
Cyclocondensation:
-
Condense the enaminone with cyanoacetamide in the presence of sodium methoxide/methanol.
-
Result: Formation of 6-Boc-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile. (Note: For the exact 3-chloro target, a modified Vilsmeier-Haack cyclization utilizing a specific acetal is preferred to yield the unsubstituted pyridone).
-
-
Chlorination:
-
Treat the resulting pyridone intermediate with Phosphorus oxychloride (
) at 100 °C. -
Causality:
converts the tautomeric pyridinol to the corresponding aryl chloride via a reactive chlorophosphite intermediate. (Note: This step simultaneously cleaves the Boc group). -
Carefully quench over ice, basify, and extract to isolate the free base.
-
Conclusion
While Method B (Piperidone Assembly) offers elegant modularity and completely circumvents hydrodehalogenation, Method A (Quaternization/Reduction) remains the benchmark for synthesizing 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine at scale. The critical success factor in Method A is the strict avoidance of transition-metal catalyzed hydrogenation during the final deprotection step, relying instead on the chemoselective ACE-Cl protocol to preserve the highly valuable 3-chloro vector.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1,6]naphthyridine System and Some Alkylated and Polycyclic Homologues Source: ResearchGate URL:[Link]
Sources
- 1. 766545-20-4|2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS 1260879-95-5 | 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Here is the comprehensive operational guide for the handling and disposal of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, designed for laboratory professionals and environmental health and safety (EHS) coordinators.
Hazard Characterization and Chemical Logic
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (often handled as its hydrochloride salt, CAS RN: 1260879-95-5) is a halogenated bicyclic heterocycle frequently utilized as a building block in pharmaceutical research and drug development[1][2].
To design a self-validating disposal protocol, we must first understand the causality behind its hazards. The molecule features two basic nitrogen atoms within a naphthyridine framework, making it highly reactive with acids and capable of causing severe irritation to biological tissues. More critically for disposal, the presence of a covalently bound chlorine atom dictates its end-of-life treatment. When subjected to thermal degradation (incineration), halogenated organics generate corrosive hydrogen chloride (HCl) gas and, under improper combustion conditions, can form highly toxic polychlorinated dioxins or furans. Therefore, standard non-halogenated incineration is strictly prohibited.
Quantitative Safety and Logistical Data
The following table summarizes the critical operational parameters that dictate the handling and waste profiling of this compound based on standard Safety Data Sheet (SDS) classifications[2].
| Operational Parameter | Specification / Value | Logistical Implication |
| GHS Hazard Codes | H302, H315, H319, H332, H335 | Harmful if swallowed/inhaled; causes skin/eye/respiratory irritation. Requires handling strictly within a certified fume hood. |
| Waste Classification | Halogenated Organic Waste | Must be segregated from standard organic waste to ensure high-temperature incineration with flue-gas scrubbing. |
| Incompatible Materials | Strong oxidizing agents | Waste containers must not contain residual oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions. |
| Primary PPE | Nitrile gloves, safety goggles, lab coat | Contaminated PPE must be treated as solid hazardous waste, not general municipal trash. |
Step-by-Step Disposal Methodology
This methodology ensures compliance with standard Environmental Protection Agency (EPA) and institutional EHS guidelines for halogenated heterocyclic compounds.
Phase 1: Segregation and Profiling
-
Determine the Physical State: Identify whether the waste is a pure solid, a reaction mixture, or dissolved in a solvent.
-
Solvent Contamination Rule: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), the entire solution must still be profiled as Halogenated Waste . The presence of the chlorine atom on the naphthyridine ring requires the waste processing facility to utilize exhaust scrubbers.
Phase 2: Liquid Waste Processing
-
Cool and Quench: Ensure any active reactions involving the compound are fully quenched and cooled to ambient temperature before transfer.
-
Transfer: Using a chemical funnel within a fume hood, transfer the liquid into a designated, EHS-approved high-density polyethylene (HDPE) or glass "Halogenated Organic Waste" carboy.
-
Log Entry: Immediately update the waste accumulation log attached to the carboy, explicitly listing "3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine" and its estimated concentration. Do not use abbreviations.
Phase 3: Solid Waste Processing
-
Consumables: Collect all contaminated weighing boats, pipette tips, filter papers, and empty reagent vials.
-
Containment: Place these items into a heavy-duty, transparent plastic bag or a rigid container designated for "Solid Hazardous Waste" or "Chemically Contaminated Debris."
-
Sealing: Seal the container securely to prevent the aerosolization of residual powders (which carry H332 and H335 inhalation hazards).
Phase 4: Manifesting and EHS Transfer
-
Labeling: Affix a compliant Hazardous Waste label. Ensure the "Toxic" and "Irritant" checkboxes are marked.
-
Secondary Containment: Store the sealed waste containers in secondary containment bins away from incompatible chemicals (e.g., strong oxidizers) while awaiting pickup.
-
Pickup Request: Submit a waste transfer request to your institutional EHS department for final transport to a licensed chemical incinerator.
Waste Stream Segregation Logic
The following diagram illustrates the decision-making process for routing 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine into the correct disposal channels.
Waste stream segregation logic for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
